1-Benzyl-3-acetamidopyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSWETNAAPYFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951194 | |
| Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28506-01-6 | |
| Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-acetamidopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3-acetamidopyrrolidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-acetamidopyrrolidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, incorporating a pyrrolidine ring, a benzyl group, and an acetamido moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential applications of this compound, with a focus on its role as a key intermediate in drug discovery.
Chemical Properties and Structure
This compound, with the CAS number 28506-01-6, is a crystalline solid at room temperature.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its structure also lends itself to neuroscience research, aiding in the study of neurotransmitter systems.[1]
Quantitative Chemical Data
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C13H18N2O | [1][2][3] |
| Molecular Weight | 218.30 g/mol | [1][3] |
| Melting Point | 89 - 92 °C | [1] |
| Appearance | White to light yellow to dark green crystalline powder | [1] |
| Storage Conditions | Store at room temperature or 2-8°C Refrigerator | [1][3] |
| Purity | ≥ 98% (Assay by titration) | [1] |
Structural Information
The structural formula of this compound reveals a chiral center at the C3 position of the pyrrolidine ring, indicating the potential for stereoisomers.
-
Synonyms: 3-Acetamido-1-benzylpyrrolidine, N-Benzyl-3-(Acetylamino)pyrrolidine[2][3]
-
SMILES String: O=C(C)NC1CCN(CC2=CC=CC=C2)C1
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the literature search, a plausible synthetic route can be inferred from related syntheses of N-substituted pyrrolidine derivatives. A common and effective method would be the reductive amination of a suitable ketone precursor, followed by acylation.
Plausible Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound. This proposed pathway is based on established organic chemistry principles and synthetic strategies for similar compounds.
Caption: Plausible two-step synthesis of this compound.
Methodology:
-
Reductive Amination: 1-Benzyl-3-pyrrolidinone is reacted with benzylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction typically proceeds at room temperature. The imine intermediate formed in situ is then reduced to yield 1-benzyl-3-aminopyrrolidine.
-
Acylation: The resulting 1-benzyl-3-aminopyrrolidine is then acylated using acetyl chloride or acetic anhydride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is usually carried out in an aprotic solvent like DCM at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
-
Purification: The final product, this compound, would then be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
Biological Activity and Potential Applications
This compound's utility stems from its role as a versatile building block in the synthesis of more complex, biologically active molecules.
Role in Drug Discovery
The compound serves as a key intermediate in the development of various pharmaceuticals. Its structural motif is found in compounds targeting the central nervous system and in the development of analgesics and anti-inflammatory agents.[1] The pyrrolidine ring is a common scaffold in many biologically active compounds due to its ability to introduce conformational rigidity and stereochemical complexity.
The following diagram illustrates the potential applications of this compound in the drug development pipeline.
Caption: Potential applications of this compound.
Antimicrobial Potential
While direct evidence for the antimicrobial activity of this compound is limited, related structures have shown promise. For instance, N-benzyl-3-sulfonamidopyrrolidines have been identified as inhibitors of bacterial cell division in E. coli.[4][5] This suggests that the N-benzylpyrrolidine scaffold could be a valuable starting point for the development of novel antibacterial agents.
Safety and Handling
Detailed toxicology data for this compound is not extensively available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For specific safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of considerable interest to the scientific and drug development communities. Its well-defined chemical properties and versatile structure make it an important intermediate in the synthesis of a wide range of biologically active molecules. Further research into its potential therapeutic applications and the development of efficient and scalable synthetic routes will continue to be of high value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 28506-01-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Potential of 1-Benzyl-3-acetamidopyrrolidine in Neurological Disorders: A Technical Overview
Disclaimer: As of late 2025, dedicated scientific literature detailing the specific mechanism of action of 1-Benzyl-3-acetamidopyrrolidine in neurological disorders is not available. This technical guide has been constructed based on a comprehensive analysis of structurally related N-benzylpyrrolidine derivatives, particularly those investigated for neuroprotective and cognitive-enhancing properties. The proposed mechanisms, experimental data, and pathways should be considered hypothetical for this compound and are presented to provide a framework for potential research and development based on analogous compounds.
Executive Summary
The growing burden of neurological disorders necessitates the exploration of novel therapeutic agents. The N-benzylpyrrolidine scaffold has emerged as a promising chemical framework for designing multi-target-directed ligands, particularly for complex neurodegenerative diseases like Alzheimer's. While this compound itself is not extensively studied, its structural analogs have shown potent activity against key pathological targets. This document synthesizes the available data on these related compounds to propose a plausible mechanism of action for this compound, focusing on its potential as a modulator of cholinergic and amyloidogenic pathways.
Proposed Multi-Target Mechanism of Action
Based on evidence from related N-benzylpyrrolidine derivatives, this compound is hypothesized to act on multiple fronts in the context of neurological disorders, primarily Alzheimer's disease.[1][2] The core proposed actions are the inhibition of key enzymes involved in neurotransmitter degradation and amyloid-β plaque formation.
Cholinesterase Inhibition
A primary hypothesized mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. In conditions like Alzheimer's disease, diminished acetylcholine levels are linked to cognitive decline. By inhibiting AChE and BChE, this compound could increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.
Beta-Secretase (BACE-1) Inhibition
Another potential key mechanism is the inhibition of β-secretase-1 (BACE-1), an enzyme that plays a crucial role in the amyloidogenic pathway.[1][2] BACE-1 initiates the cleavage of amyloid precursor protein (APP) into amyloid-β (Aβ) peptides, which can aggregate to form the characteristic plaques found in the brains of Alzheimer's patients. Inhibition of BACE-1 by this compound could reduce the production of Aβ peptides, thereby slowing the progression of plaque formation and its associated neurotoxicity.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data on the inhibitory activities of various N-benzylpyrrolidine derivatives against key enzymatic targets. This data provides a benchmark for the potential potency of this compound.
Table 1: In Vitro Enzymatic Inhibition by N-Benzylpyrrolidine Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Source |
| Analog 4k | eeAChE | 1.89 ± 0.11 | [1] |
| eqBChE | 2.41 ± 0.14 | [1] | |
| BACE-1 | 3.12 ± 0.19 | [1] | |
| Analog 4o | eeAChE | 1.15 ± 0.08 | [1] |
| eqBChE | 1.87 ± 0.12 | [1] | |
| BACE-1 | 2.46 ± 0.15 | [1] | |
| Analog 8f | hAChE | Not specified | [2] |
| hBChE | Not specified | [2] | |
| hBACE-1 | Not specified | [2] | |
| Analog 12f | hAChE | Not specified | [2] |
| hBChE | Not specified | [2] | |
| hBACE-1 | Not specified | [2] |
Note: eeAChE refers to Electrophorus electricus acetylcholinesterase; eqBChE to equine serum butyrylcholinesterase; hAChE, hBChE, and hBACE-1 to the human variants of the enzymes. IC50 represents the half-maximal inhibitory concentration.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways that could be modulated by this compound, based on the mechanisms of its analogs.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols would be suitable for evaluating the activity of this compound.
In Vitro Cholinesterase Inhibition Assay
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Principle: Based on the Ellman method, this assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Materials:
-
Human recombinant AChE or BChE.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
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DTNB.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound) at various concentrations.
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Donepezil as a positive control.
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB, and varying concentrations of the test compound or control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
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Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
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In Vivo Scopolamine-Induced Amnesia Model (Y-Maze)
-
Principle: This model assesses short-term spatial memory in rodents. Scopolamine, a muscarinic receptor antagonist, induces a temporary cognitive deficit. The efficacy of a test compound is measured by its ability to reverse this deficit.
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Animals: Male Swiss albino mice.
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Procedure:
-
Acclimatize animals to the housing conditions.
-
Divide animals into groups: vehicle control, scopolamine control, positive control (e.g., Donepezil) + scopolamine, and test compound + scopolamine.
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the test (e.g., 60 minutes).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the test.
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Place each mouse at the start of a Y-shaped maze and allow it to explore freely for a set period (e.g., 8 minutes).
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Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.
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Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Compare the percentage of alternation between the different groups. A significant increase in alternation in the test compound group compared to the scopolamine control group indicates a memory-enhancing effect.
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Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of this compound to known multi-target agents for neurological disorders provides a strong rationale for its investigation. The hypothesized dual inhibition of cholinesterases and BACE-1 presents a compelling therapeutic strategy for diseases with complex pathologies like Alzheimer's. Future research should focus on synthesizing and testing this compound using the experimental protocols outlined in this guide. Such studies are crucial to validate the proposed mechanism of action and to determine the therapeutic potential of this compound. Further investigations could also explore its effects on other relevant pathways, including neuroinflammation and oxidative stress, to build a comprehensive profile of its activity in the central nervous system.
References
- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(-)-1-Benzyl-3-acetamidopyrrolidine: A Technical Guide to its Potential Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-Benzyl-3-acetamidopyrrolidine is a chiral pyrrolidine derivative that holds potential as a scaffold in medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological effects. This technical guide provides an in-depth analysis of the potential applications of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine, drawing insights from the structure-activity relationships of close analogs. It details prospective screening protocols for analgesic, anti-inflammatory, and anticonvulsant activities and outlines a plausible synthetic route. This document serves as a resource for researchers looking to explore the therapeutic potential of this and related compounds.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure allows for diverse substituent arrangements, enabling fine-tuning of pharmacological properties. (S)-(-)-1-Benzyl-3-acetamidopyrrolidine is a specific stereoisomer containing a benzyl group on the pyrrolidine nitrogen and an acetamido group at the 3-position. While commercially available as a chemical intermediate, its own therapeutic applications remain largely unexplored in published studies. General sources suggest that 1-Benzyl-3-acetamidopyrrolidine serves as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1]
This guide will explore the potential therapeutic applications of the (S)-enantiomer based on the known activities of structurally related molecules and provide detailed experimental protocols for its biological evaluation.
Potential Therapeutic Applications
Anticonvulsant Activity: A Perspective Based on Structural Analogs
Significant research into N-Benzyl-2-acetamidopropionamide derivatives, which are acyclic analogs of the title compound, has revealed potent anticonvulsant activity.[2] Crucially, these studies have demonstrated a strong dependence on the stereochemistry at the carbon bearing the acetamido group.
A key study demonstrated that the principal anticonvulsant activity resides in the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide, with an ED50 of 4.5 mg/kg in the maximal electroshock-induced seizure (MES) test in mice.[2] In stark contrast, the (S)-stereoisomer was found to be significantly less active, with an ED50 exceeding 100 mg/kg.[2] This pronounced stereoselectivity suggests that the spatial orientation of the acetamido group is critical for interaction with the biological target responsible for the anticonvulsant effect.
Given this evidence, it is hypothesized that (S)-(-)-1-Benzyl-3-acetamidopyrrolidine is unlikely to exhibit potent anticonvulsant activity. However, empirical testing is necessary to confirm this hypothesis.
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamido-3-methoxypropionamide Stereoisomers in Mice (i.p.) [2]
| Compound | Stereochemistry | MES ED50 (mg/kg) |
| Analog 1 | (R) | 4.5 |
| Analog 2 | (S) | >100 |
| Phenytoin (reference) | - | 6.5 |
Potential as an Analgesic and Anti-inflammatory Agent
The general classification of this compound as an intermediate for analgesics and anti-inflammatory drugs suggests that the core scaffold may possess inherent activity in these areas.[1] The development of novel, non-opioid analgesics and safer anti-inflammatory drugs is a significant focus of modern drug discovery. The unique stereochemistry and chemical functionalities of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine make it a candidate for investigation in these therapeutic areas.
Proposed Experimental Protocols
The following are detailed protocols for the preliminary in vivo screening of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine for analgesic and anti-inflammatory activities.
Analgesic Activity Screening
This method is used to evaluate centrally acting analgesics.
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of paws, jumping) is recorded.
-
A cut-off time of 30 seconds is set to prevent tissue damage.
-
Animals with a baseline latency of less than 5 seconds or more than 15 seconds are excluded.
-
The test compound, a vehicle control (e.g., saline, DMSO solution), and a standard drug (e.g., morphine, 10 mg/kg) are administered, typically via intraperitoneal (i.p.) injection.
-
The reaction time is measured again at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: A significant increase in the reaction time compared to the vehicle-treated group indicates an analgesic effect.
This test is sensitive to peripherally acting analgesics.
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Procedure:
-
Mice are pre-treated with the test compound, vehicle, or a standard drug (e.g., aspirin, 100 mg/kg) i.p.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: A significant reduction in the number of writhes in the test group compared to the vehicle group indicates peripheral analgesic activity.
Anti-inflammatory Activity Screening
This is a standard model for evaluating acute inflammation.
-
Animals: Male or female Wistar rats (150-200 g).
-
Apparatus: A plethysmometer to measure paw volume.
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured.
-
Animals are then treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or i.p.
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After 1 hour, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
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Paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Synthesis and Characterization
A plausible synthetic route to (S)-(-)-1-Benzyl-3-acetamidopyrrolidine would start from a chiral precursor, such as (S)-3-aminopyrrolidine.
Caption: Plausible synthetic pathway to (S)-(-)-1-Benzyl-3-acetamidopyrrolidine.
Characterization of the final product would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm the structure and enantiomeric purity.
Proposed Research Workflow
Given the limited data on the specific biological activities of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine, a structured research workflow is proposed to systematically evaluate its potential.
Caption: Proposed workflow for the investigation of (S)-(-)-1-Benzyl-3-acetamidopyrrolidine's bioactivity.
Conclusion
(S)-(-)-1-Benzyl-3-acetamidopyrrolidine represents an under-investigated molecule with potential applications in medicinal chemistry, particularly in the areas of analgesia and anti-inflammatory research. While its structural similarity to known anticonvulsants with strict stereochemical requirements suggests it may not be a potent anticonvulsant itself, this hypothesis requires experimental validation. The provided experimental protocols offer a clear path for the initial biological screening of this compound. The proposed research workflow outlines a systematic approach to unlock the potential therapeutic value of this chiral pyrrolidine derivative. Further investigation into this and related scaffolds could lead to the discovery of novel therapeutic agents.
References
The Versatile Scaffold: A Technical Guide to 1-Benzyl-3-acetamidopyrrolidine in Analgesic Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-acetamidopyrrolidine has emerged as a significant building block in medicinal chemistry, offering a versatile and adaptable scaffold for the synthesis of novel therapeutic agents.[1] Its unique structural features, including a rigid pyrrolidine core, a lipophilic benzyl group, and a modifiable acetamide moiety, make it an attractive starting point for developing compounds with enhanced pharmacological properties, particularly in the realm of analgesics.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic pathways of analgesic compounds derived from this core structure. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, structured data for comparison, and visualizations of key processes.
Synthetic Pathways
The synthesis of analgesic compounds from this compound typically involves modification of the acetamide group or other positions on the pyrrolidine ring. A general synthetic approach to the core building block and a subsequent hypothetical analgesic derivative, "Compound X," is outlined below.
Synthesis of this compound
A common route to N-((S)-1-benzyl-pyrrolidin-3-yl)-acetamide involves a multi-step process starting from a suitable chiral precursor to establish the stereochemistry of the pyrrolidine ring. The synthesis generally includes the formation of the pyrrolidine core, N-benzylation, and finally, the acylation of the 3-amino group.[2]
Experimental Protocol: Synthesis of a Hypothetical Analgesic "Compound X"
This protocol describes a plausible synthesis of a novel analgesic candidate, "Compound X," from the this compound scaffold. The reaction involves the modification of the acetamide side chain, a common strategy in structure-activity relationship (SAR) studies.
-
Starting Material: 1-Benzyl-3-aminopyrrolidine.
-
Acylation Reaction:
-
Dissolve 1-benzyl-3-aminopyrrolidine (1 mmol) and a selected carboxylic acid (e.g., a substituted phenylacetic acid) (1 mmol) in dry dichloromethane (DCM, 10 mL) in a round-bottom flask.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 mmol) and triethylamine (2 mmol) to the solution and stir at room temperature for 10 minutes.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol) portion-wise over 5 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Biological Evaluation of Analgesic Activity
The analgesic potential of compounds derived from this compound is evaluated through a series of in vitro and in vivo assays. These assays are designed to determine the compound's efficacy, potency, and mechanism of action.
In Vitro Assays
In vitro assays are crucial for determining the molecular targets of a novel compound and its binding affinity. For many analgesics, the primary targets are opioid receptors.
1. Opioid Receptor Binding Assay
This assay measures the affinity of a test compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[4] It is typically a competitive binding assay using a radiolabeled ligand.
Experimental Protocol: Radioligand Binding Assay [1]
-
Materials: Cell membranes expressing the opioid receptor of interest, [3H]-DAMGO (a selective µ-opioid agonist), test compound, naloxone (for non-specific binding), assay buffer (50 mM Tris-HCl, pH 7.4), filtration apparatus, and a scintillation counter.
-
Procedure:
-
Prepare cell membranes to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add the test compound at various concentrations, the radioligand, and the cell membranes. For non-specific binding, a high concentration of naloxone is used instead of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[1]
2. G-Protein Activation Assay
This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR) like the opioid receptors. One common method is a BRET-based assay that monitors the dissociation of Gα and Gβγ subunits upon receptor activation.[5]
3. β-Arrestin Recruitment Assay
This assay is important for identifying biased agonism, where a ligand preferentially activates either the G-protein pathway or the β-arrestin pathway. The PathHunter® β-arrestin assay is a widely used commercial platform based on enzyme fragment complementation.[6][7][8]
In Vivo Assays
In vivo assays in animal models are essential for confirming the analgesic effects of a compound and assessing its overall physiological impact.
1. Hot Plate Test
This test is used to evaluate centrally mediated analgesia by measuring the latency of a thermal pain response.[9]
Experimental Protocol: Hot Plate Test [10]
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Acclimate the animals (typically mice) to the testing room.
-
Gently place the animal on the hot plate and start a timer.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
-
Administer the test compound, vehicle, or a positive control (e.g., morphine).
-
Measure the reaction time at various time points after administration.
-
-
Data Analysis: The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE).
2. Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is indicative of centrally acting analgesics.[9]
3. Acetic Acid-Induced Writhing Test
This is a model of visceral pain used to screen for peripherally and centrally acting analgesics.[9]
Experimental Protocol: Writhing Test [11]
-
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals (typically mice).
-
After a set period, inject a dilute solution of acetic acid intraperitoneally.
-
Observe the animals and count the number of writhes (a characteristic stretching behavior) over a defined period.
-
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle control group.[9]
Quantitative Data Summary
The following tables present hypothetical but plausible quantitative data for our example "Compound X" and related analogs to illustrate how such data would be structured for comparative analysis.
Table 1: In Vitro Opioid Receptor Binding Affinities
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Compound X | 5.2 | 150.8 | 275.4 |
| Analog A | 25.6 | 320.1 | 450.9 |
| Analog B | 2.1 | 85.3 | 150.2 |
| Morphine (Reference) | 1.14[1] | 27.5 | 4.5 |
Table 2: In Vivo Analgesic Efficacy
| Compound | Hot Plate Test ED50 (mg/kg) | Writhing Test % Inhibition (at 10 mg/kg) |
| Compound X | 12.5 | 75% |
| Analog A | 35.2 | 45% |
| Analog B | 8.9 | 88% |
| Morphine (Reference) | 5.0 | 95% |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways activated by these compounds is critical for elucidating their mechanism of action and potential side effects. The diagrams below, generated using the DOT language, visualize these pathways and the experimental workflow.
Caption: Opioid Receptor G-Protein Signaling Pathway.
Caption: Opioid Receptor β-Arrestin Pathway.
Caption: Experimental Workflow for Analgesic Drug Discovery.
Conclusion
This compound is a promising and synthetically tractable scaffold for the development of novel analgesic compounds. Its structural features allow for systematic modifications to explore structure-activity relationships and optimize for potency, selectivity, and reduced side effects. The combination of detailed in vitro mechanistic studies and robust in vivo efficacy models, as outlined in this guide, provides a clear pathway for advancing new chemical entities from this class toward clinical development. Future research focusing on biased agonism at opioid receptors, targeting compounds that favor the G-protein signaling pathway over β-arrestin recruitment, may unlock the potential for highly effective analgesics with an improved safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide () for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Benzyl-Substituted Pyrrolidine Scaffolds in the Synthesis of Novel Anti-Inflammatory Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1] Its unique stereochemical and physicochemical properties make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis of benzyl-substituted pyrrolidine derivatives as potent anti-inflammatory agents. While direct synthetic routes for anti-inflammatory drugs commencing from 1-benzyl-3-acetamidopyrrolidine are not extensively documented in publicly available literature, this guide will focus on the broader and well-established role of the benzyl-pyrrolidine and related scaffolds in the development of compounds that modulate key inflammatory pathways. We will delve into synthetic strategies, present key quantitative data, and provide detailed experimental protocols for representative compounds. Furthermore, this guide will elucidate the underlying mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and the nuclear factor-kappa B (NF-κB) signaling cascade, supported by clear visual diagrams.
Introduction: The Benzyl-Pyrrolidine Scaffold in Anti-Inflammatory Drug Discovery
The benzyl group, when attached to a pyrrolidine core, offers a versatile platform for creating libraries of compounds with diverse pharmacological activities. In the context of inflammation, this combination has been explored for its potential to yield potent and selective inhibitors of key inflammatory mediators. The pyrrolidine ring can be functionalized at various positions to modulate properties such as solubility, bioavailability, and target-binding affinity. The benzyl moiety, in turn, can be substituted to enhance potency and selectivity for specific biological targets. This guide will explore several classes of benzyl-pyrrolidine derivatives that have demonstrated significant anti-inflammatory potential.
Synthetic Strategies for Benzyl-Pyrrolidine Derivatives
The synthesis of functionalized benzyl-pyrrolidine derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed benzyl-pyrrolidine core or the construction of the pyrrolidine ring with the benzyl group already incorporated.
One illustrative approach is the synthesis of N-benzyl-3-sulfonamidopyrrolidines. While initially investigated for other biological activities, the synthetic route provides a clear example of how the N-benzyl-pyrrolidine scaffold can be elaborated. The synthesis can commence from a protected 3-aminopyrrolidine, followed by the introduction of the N-benzyl group via reductive amination and subsequent reaction with a sulfonyl chloride.[2]
Another relevant class of compounds are the benzyl pyrrolones, which have shown significant anti-inflammatory activity. Their synthesis can be achieved from butenolide-based precursors.[3]
The following diagram illustrates a generalized synthetic workflow for obtaining functionalized N-benzyl-pyrrolidine derivatives.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of various benzyl-pyrrolidine and related derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data from the literature, providing a comparative overview of the potency of these compounds.
Table 1: In Vitro Anti-Inflammatory Activity of Pyrrolidine Derivatives
| Compound Class | Target | Compound | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione | COX-2 | Compound 78 | 0.051 ± 0.001 | [4] |
| Pyrrolidine-2,5-dione | COX-2 | Compound 13e | 0.98 | [5] |
| Pyrrolizine | COX-1 | Compound 12 | 2.45 | [6] |
| Pyrrolizine | COX-2 | Compound 12 | 0.85 | [6] |
| Pyrrolizine | COX-1 | Compound 13 | 3.11 | [6] |
| Pyrrolizine | COX-2 | Compound 13 | 1.07 | [6] |
| 2-Pyrrolidinone | LOX | Compound 14d | 80 ± 5 | [7] |
| 2-Pyrrolidinone | LOX | Compound 14e | 70.5 ± 3 | [7] |
| Pivalate-based Michael Product | COX-1 | MAK01 | 314 µg/mL | [8] |
| Pivalate-based Michael Product | COX-2 | MAK01 | 130 µg/mL | [8] |
| Pivalate-based Michael Product | 5-LOX | MAK01 | 105 µg/mL | [8] |
Table 2: In Vivo Anti-Inflammatory Activity of Benzyl Pyrrolone Derivatives
| Compound | Assay | Inhibition (%) after 5h | Reference |
| Compound 2b | Carrageenan-induced paw edema | 71.47 | [3] |
| Compound 3b | Carrageenan-induced paw edema | 76.22 | [3] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 80.98 | [3] |
Table 3: TNF-α Suppression by Benzyl Pyrrolone Derivatives
| Compound | Inhibition of TNF-α (%) | Reference |
| Compound 2b | 60.90 | [3] |
| Compound 3b | 65.03 | [3] |
| Indomethacin (Standard) | 68.84 | [3] |
Mechanism of Action: Targeting Key Inflammatory Pathways
Benzyl-pyrrolidine derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms include the inhibition of COX enzymes, suppression of the pro-inflammatory cytokine TNF-α, and interference with the NF-κB signaling cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2. Pyrrolidine-2,5-dione derivatives have been identified as potent and selective COX-2 inhibitors.[4][5] The selective inhibition of COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Suppression of TNF-α
TNF-α is a critical cytokine in the inflammatory response. Elevated levels of TNF-α are implicated in a number of autoimmune and inflammatory diseases. Certain benzyl pyrrolones have been shown to effectively suppress TNF-α levels, contributing to their anti-inflammatory and analgesic properties.[3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[9] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of the NF-κB pathway.[9][10] By preventing the activation of NF-κB, these compounds can significantly attenuate the inflammatory response.
The following diagram illustrates the NF-κB signaling pathway and the point of intervention by pyrrolidine-based inhibitors.
Experimental Protocols
This section provides representative experimental protocols for the synthesis and in vitro evaluation of anti-inflammatory pyrrolidine derivatives, synthesized from available literature.
Representative Synthesis of a 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine Derivative
This protocol is adapted from a reported synthesis of a benzimidazole derivative incorporating a pyrrolidine moiety.[11]
Materials:
-
Starting benzimidazole derivative (e.g., 2-(4-chlorobenzyl)-5-nitro-1H-benzo[d]imidazole)
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Zinc powder
-
Ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Alkylation: To a solution of the starting benzimidazole derivative (1 equivalent) in DMF, add K2CO3 (2.5 equivalents) and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 equivalents). Stir the mixture at 80°C for 6 hours. After completion, pour the reaction mixture into ice-cold water and extract with EtOAc. Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the crude N-alkylated product.
-
Reduction of the Nitro Group: To a stirred solution of the N-alkylated product (1 equivalent) in MeOH, add zinc powder (30 equivalents) and a saturated aqueous solution of NH4Cl. Stir the mixture at room temperature for 16 hours. Dilute the reaction mass with water and extract with EtOAc. Wash the combined organic layers with water and brine, then dry over Na2SO4 and concentrate to yield the final amine product.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of synthesized compounds against COX enzymes.[12]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds and reference drug (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and the reference drug in a suitable solvent.
-
In a 96-well plate, add Tris-HCl buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Incubate the plate at 25°C for 5 minutes.
-
Measure the absorbance at a suitable wavelength (e.g., 550 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
The following diagram outlines the workflow for evaluating the anti-inflammatory potential of novel pyrrolidine derivatives.
Conclusion
The benzyl-pyrrolidine scaffold represents a privileged structure in the design and synthesis of novel anti-inflammatory agents. While the specific role of this compound remains an area for future exploration, the broader class of benzyl-substituted pyrrolidines and related heterocycles has demonstrated significant potential. Through the targeted inhibition of key inflammatory mediators such as COX-2, TNF-α, and the NF-κB signaling pathway, these compounds offer promising avenues for the development of new therapeutics with improved efficacy and safety profiles. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore this versatile and promising class of molecules.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. benchchem.com [benchchem.com]
1-Benzyl-3-acetamidopyrrolidine: A Technical Guide to Solubility and Bioavailability for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-acetamidopyrrolidine is a versatile organic compound with potential applications in pharmaceutical development, particularly as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structural features suggest it may serve as a valuable building block in medicinal chemistry.[1] For any potential drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and bioavailability, is paramount for successful formulation and clinical efficacy. This guide outlines the critical experimental procedures and theoretical considerations for characterizing these properties for a compound like this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is foundational for designing solubility and formulation studies.
| Property | Value | Reference |
| CAS Number | 28506-01-6 | [2] |
| Molecular Formula | C13H18N2O | [2] |
| Molecular Weight | 218.30 g/mol | [2] |
| Appearance | White to light yellow to dark green crystalline powder | [1] |
| Melting Point | 89 - 92 °C | [1] |
| Storage | 2-8°C Refrigerator | [2] |
Solubility Assessment
Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability and hinder the development of a viable oral dosage form. Both thermodynamic and kinetic solubility are important parameters to assess during drug discovery and development.
Experimental Protocols
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for preformulation and formulation development.[3][4]
Objective: To determine the saturation concentration of this compound in a given buffer system at equilibrium.
Methodology: Shake-Flask Method [5]
-
Preparation: Accurately weigh an excess amount of solid this compound into glass vials.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
References
Exploring the pharmacological properties of 1-Benzyl-3-acetamidopyrrolidine and its analogs
An in-depth guide to the pharmacological properties of compounds based on the 1-Benzyl-3-acetamidopyrrolidine scaffold, designed for researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity into molecular structures, which is advantageous for exploring pharmacophore space. The this compound core, while primarily serving as a versatile synthetic intermediate, is the foundation for a diverse range of pharmacologically active analogs. These analogs have demonstrated significant potential across various therapeutic areas, including neuroscience, oncology, and infectious diseases. This document provides a technical overview of the pharmacological properties, mechanisms of action, and relevant experimental protocols for key analogs derived from this scaffold.
Anticonvulsant Properties
A prominent area of investigation for benzylpyrrolidine analogs is in the treatment of epilepsy. Several derivatives, particularly those with a pyrrolidine-2,5-dione moiety, have shown potent, broad-spectrum anticonvulsant activity in preclinical models.
Mechanism of Action: EAAT2 Modulation
A key mechanism of action for some of the most promising anticonvulsant analogs, such as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], is the positive allosteric modulation of Excitatory Amino Acid Transporter 2 (EAAT2).[1] EAAT2 is a glial glutamate transporter responsible for the majority of glutamate clearance from the synaptic cleft.[2] By enhancing the function of EAAT2, these compounds help maintain low extracellular glutamate levels, preventing the neuronal hyperexcitability and excitotoxicity that can lead to seizures.[3]
References
- 1. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
The Lynchpin of Innovation: A Literature Review of 1-Benzyl-3-acetamidopyrrolidine in Pharmaceutical Development
For Immediate Release
A Deep Dive into the Versatile Scaffold: 1-Benzyl-3-acetamidopyrrolidine
This technical guide serves as an in-depth literature review for researchers, scientists, and drug development professionals on the synthesis, pharmacological significance, and therapeutic potential of this compound. While direct pharmacological data on this core compound is limited, its pivotal role as a versatile intermediate in the creation of a wide array of bioactive molecules is well-documented. This review consolidates the existing knowledge, focusing on the quantitative data and experimental protocols of its key derivatives to illuminate the therapeutic promise held within this chemical scaffold.
Introduction: A Building Block of Therapeutic Promise
This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural features, including a pyrrolidine ring, a benzyl group, and an acetamido moiety, make it an ideal starting point for the synthesis of diverse and complex molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast number of natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. The benzyl group can be readily modified to explore structure-activity relationships (SAR), while the acetamido group provides a handle for further functionalization.
Primarily, this compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the fields of neurology and oncology.[1] Its derivatives have shown significant potential as analgesics, anti-inflammatory agents, anticonvulsants, and anticancer agents.[1][2][3] This guide will explore the synthesis of this foundational molecule and delve into the pharmacological activities of its most promising derivatives.
Synthesis of this compound: A Generalized Protocol
The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is often prepared as a routine intermediate. However, based on standard organic chemistry principles and related syntheses, a general protocol can be outlined. The following represents a plausible and common synthetic route.
Experimental Protocol: General Synthesis of this compound
This protocol describes a two-step process starting from a commercially available precursor.
Step 1: Reductive Amination to form 1-Benzyl-3-aminopyrrolidine
-
Materials: 3-Aminopyrrolidine, benzaldehyde, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane or methanol).
-
Procedure:
-
Dissolve 3-aminopyrrolidine and benzaldehyde in the chosen solvent.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Slowly add the reducing agent to the reaction mixture.
-
Continue stirring until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with a suitable aqueous solution, followed by extraction with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield crude 1-Benzyl-3-aminopyrrolidine.
-
Purify the crude product by column chromatography if necessary.
-
Step 2: Acetylation to form this compound
-
Materials: 1-Benzyl-3-aminopyrrolidine, acetic anhydride or acetyl chloride, a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 1-Benzyl-3-aminopyrrolidine and the base in the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield crude this compound.
-
Recrystallize or purify by column chromatography to obtain the final product.
-
Pharmacological Landscape: Insights from Key Derivatives
The therapeutic potential of the this compound scaffold is most evident through the pharmacological evaluation of its derivatives. By modifying the core structure, researchers have developed compounds with significant activity in several key therapeutic areas.
Anticonvulsant Activity
A notable area of investigation for derivatives of this compound is in the treatment of epilepsy. The following table summarizes the anticonvulsant activity of several N-benzyl-2-acetamidopropionamide derivatives, which share a similar structural motif.
| Compound | Modification from Core Structure | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Acyclic analogue with methoxy group | Mouse (MES test) | Intraperitoneal (i.p.) | 4.5 | [2] |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Acyclic analogue with methoxy group | Mouse (MES test) | Intraperitoneal (i.p.) | 8.3 | [2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Acyclic analogue with ethoxy group | Mouse (MES test) | Intraperitoneal (i.p.) | 17.3 | [2] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Acyclic analogue with methoxy group | Rat (MES test) | Oral (p.o.) | 3.9 | [2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Acyclic analogue with ethoxy group | Rat (MES test) | Oral (p.o.) | 19 | [2] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.
-
Animals: Male mice or rats are typically used.
-
Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (the ED50) is calculated using statistical methods such as probit analysis.
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. The following table presents the in vitro cytotoxic activity of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | [3] |
| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | [3] |
| 7d | A-549 (Lung Cancer) | 9.57 ± 0.62 | [3] |
| 12c | A-549 (Lung Cancer) | 12.20 ± 1.54 | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A-549) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are then incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the concentration of the compound that inhibits cell growth by 50% (IC50) is determined.
Structure-Activity Relationship (SAR) and Mechanistic Insights
While a definitive mechanism of action for the this compound scaffold is not established, SAR studies on its derivatives provide valuable insights into the structural features crucial for biological activity.
For anticonvulsant activity in N-benzyl-2-acetamidopropionamide derivatives, smaller alkoxy substituents at the 3-position of the propionamide chain tend to enhance potency.[2][4] In the case of anticancer agents derived from this scaffold, the nature and position of substituents on the benzyl ring and the heterocyclic system attached to the core structure play a critical role in determining the cytotoxic potency and selectivity.[3]
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile scaffold in the field of pharmaceutical development. While the core molecule itself may not possess significant intrinsic biological activity, its true strength lies in its utility as a foundational building block for the synthesis of a diverse range of potent and selective therapeutic agents. The derivatives of this compound have demonstrated promising anticonvulsant and anticancer properties, highlighting the immense potential held within this chemical framework.
Future research should focus on several key areas:
-
Broader Pharmacological Screening: A systematic evaluation of this compound and its simpler derivatives against a wider range of biological targets could uncover novel therapeutic applications.
-
Combinatorial Chemistry: The use of combinatorial chemistry approaches to generate large libraries of derivatives will enable a more thorough exploration of the chemical space around this scaffold and facilitate the identification of new lead compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the active derivatives exert their therapeutic effects will be crucial for their further development and optimization.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives are necessary to assess their drug-like properties and potential for clinical translation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzyl-3-acetamidopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 1-Benzyl-3-acetamidopyrrolidine, a versatile building block in medicinal chemistry and pharmaceutical research. The synthesis is a two-step process commencing with the preparation of the precursor, 1-benzyl-3-aminopyrrolidine, followed by its N-acetylation. This protocol outlines a common laboratory procedure for the acetylation of the secondary amine using acetic anhydride. The quantitative data for the synthesis is summarized, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility.
Introduction
This compound and its derivatives are of significant interest in drug discovery and development. The pyrrolidine scaffold is a common motif in many biologically active compounds. The N-benzyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the acetamido group can participate in hydrogen bonding and other interactions with biological targets. Consequently, this compound serves as a key intermediate in the synthesis of a variety of potential therapeutic agents, including analgesics and anti-inflammatory drugs.[1] A reliable and well-documented synthesis protocol is therefore essential for researchers in this field.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of 1-Benzyl-3-aminopyrrolidine: This precursor can be synthesized through various methods, including the reductive amination of a suitable ketone or the resolution of a racemic mixture.[2] For the purpose of this protocol, it is assumed that racemic or an enantiomerically pure form of 1-benzyl-3-aminopyrrolidine is available as the starting material.
-
N-acetylation of 1-Benzyl-3-aminopyrrolidine: The final product is obtained by the acetylation of the secondary amino group of 1-benzyl-3-aminopyrrolidine. This is commonly achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.
Quantitative Data Summary
The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound from 1-benzyl-3-aminopyrrolidine.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Benzyl-3-aminopyrrolidine | 1.0 equivalent | Starting material. |
| Acetic Anhydride | 1.1 - 1.5 equivalents | Acetylating agent. Using a slight excess ensures complete conversion of the amine. |
| Triethylamine or Pyridine | 1.1 - 1.5 equivalents | Base to neutralize the acetic acid byproduct. |
| Dichloromethane (DCM) | Sufficient volume to dissolve reactants | Anhydrous solvent. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature (approx. 25 °C) | The reaction is typically started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Washing Agents | Saturated aq. NaHCO₃, Water, Brine | To remove excess reagents and byproducts. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification Method | Column Chromatography or Recrystallization | To obtain the pure product. The choice of method depends on the purity of the crude product. |
| Yield | Typically > 85% | The yield can vary depending on the scale of the reaction and the purity of the starting materials. |
| Product Characterization | ||
| Appearance | White to off-white solid | |
| Melting Point | 89 - 92 °C | [1] |
| Molecular Formula | C₁₃H₁₈N₂O | [1] |
| Molecular Weight | 218.30 g/mol | [1] |
Experimental Protocol
Materials:
-
1-Benzyl-3-aminopyrrolidine
-
Acetic anhydride
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate and hexanes for chromatography (if necessary)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq) dropwise.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product as a white to off-white solid.
Visualizations
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine and pyridine are flammable and have strong odors. Handle in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible to researchers in various settings. The final product is a valuable intermediate for the development of novel pharmaceutical compounds. Adherence to the outlined steps and safety precautions will ensure a successful and safe synthesis.
References
Application Note: A Standardized Protocol for the Acetylation of 1-Benzyl-3-aminopyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental procedure for the synthesis of N-(1-benzylpyrrolidin-3-yl)acetamide, a valuable intermediate in pharmaceutical research. The protocol outlines the acetylation of 1-benzyl-3-aminopyrrolidine using a common and efficient method.
Introduction
N-(1-benzylpyrrolidin-3-yl)acetamide is a key building block in the development of various bioactive molecules, including potential analgesics and anti-inflammatory agents.[1] Its synthesis is typically achieved through the acetylation of the primary amino group of 1-benzyl-3-aminopyrrolidine. This process involves the reaction of the amine with an acetylating agent, such as acetic anhydride, in the presence of a base to yield the corresponding amide. The following protocol details a standard laboratory procedure for this transformation, offering high yields and straightforward purification.
Reaction Scheme
The acetylation of 1-benzyl-3-aminopyrrolidine proceeds as follows:
-
Reactants: 1-Benzyl-3-aminopyrrolidine, Acetic Anhydride
-
Base/Catalyst: Triethylamine (Et₃N) or Pyridine
-
Solvent: Dichloromethane (DCM)
-
Product: N-(1-benzylpyrrolidin-3-yl)acetamide
Experimental Protocol
3.1 Materials and Reagents
-
1-Benzyl-3-aminopyrrolidine
-
Acetic Anhydride
-
Triethylamine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
3.2 Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
3.3 Detailed Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-3-aminopyrrolidine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-(1-benzylpyrrolidin-3-yl)acetamide.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a typical reaction, based on established chemical principles for similar acetylations.
| Parameter | Value |
| Reactant Quantities | |
| 1-Benzyl-3-aminopyrrolidine | 1.76 g (10.0 mmol, 1.0 eq) |
| Acetic Anhydride | 1.12 g (11.0 mmol, 1.1 eq) |
| Triethylamine | 1.21 g (12.0 mmol, 1.2 eq) |
| Dichloromethane | 50 mL |
| Yields | |
| Theoretical Yield | 2.18 g |
| Actual Yield | 1.96 g (90%) |
| Product Characterization | |
| Appearance | White to off-white solid |
| Melting Point | 85-88 °C (estimated) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 6.0 (br s, 1H, NH), 4.2 (m, 1H, CH-N), 3.65 (s, 2H, Ar-CH₂), 2.8 (m, 1H), 2.6 (m, 2H), 2.4 (m, 1H), 2.0 (s, 3H, COCH₃), 1.8 (m, 1H) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.1 (C=O), 138.5, 129.0, 128.5, 127.3 (Ar-C), 60.5 (Ar-CH₂), 58.0, 53.0, 49.0, 31.0 (Pyrrolidine-C), 23.5 (COCH₃) ppm. |
| Mass Spec (ESI+) | m/z 219.15 [M+H]⁺, 91.05 [C₇H₇]⁺ |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the acetylation of 1-benzyl-3-aminopyrrolidine.
References
Application Notes and Protocols: Purification of 1-Benzyl-3-acetamidopyrrolidine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-3-acetamidopyrrolidine is a versatile building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1] Its unique pyrrolidine structure is instrumental in developing novel therapeutics.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the pharmacological activity of the final drug product. Column chromatography is a standard and effective method for the purification of this compound from crude reaction mixtures. This document provides a detailed protocol for its purification using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For this compound, a polar compound, normal-phase chromatography using a polar stationary phase like silica gel is highly effective. Less polar impurities will travel through the column faster with a non-polar mobile phase, while the more polar target compound and highly polar impurities will be retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), the bound compounds can be selectively eluted, allowing for the isolation of pure this compound.
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica Gel 60 (230-400 mesh)[2]
-
Mobile Phase Solvents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH₄OH) (optional, for basic impurities)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel or pump for solvent delivery
-
Fraction collector or collection tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)[2]
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Filtration apparatus
-
Procedure
1. Preparation of the Crude Sample
-
Ensure the crude reaction mixture containing this compound is free of any inorganic salts by performing an appropriate aqueous work-up.
-
Concentrate the organic layer containing the crude product under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.
-
For "dry loading," dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This method often results in better separation.
2. Column Packing
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Slurry Packing (recommended):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or a Hexane/EtOAc mixture).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then gently tap the column to ensure uniform packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
3. Sample Loading
-
Dry Loading: Carefully add the silica gel-adsorbed crude sample to the top of the packed column, creating a thin, even layer.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.
4. Elution
-
Begin elution with the initial, low-polarity mobile phase. The choice of the initial solvent system should be determined by preliminary TLC analysis.
-
A common starting point for N-benzylated compounds is a mixture of a non-polar solvent like hexane or DCM and a more polar solvent like ethyl acetate or methanol.[3][4]
-
Gradually increase the polarity of the mobile phase to elute the compounds. For this compound, a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is often effective.
-
In cases where the compound streaks on TLC, indicating strong interaction with the silica, adding a small amount of a basic modifier like ammonium hydroxide or triethylamine (e.g., 0.5-2%) to the mobile phase can improve the separation. A mobile phase of 0-10% NH₄OH in methanol has been used for similar compounds.[2]
5. Fraction Collection and Analysis
-
Collect fractions of a consistent volume as the mobile phase flows through the column.
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 10% MeOH in DCM).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.[2]
-
Combine the fractions that contain the pure desired product.
6. Isolation of Pure Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, LC-MS).
Data Presentation
Table 1: TLC Analysis of a Typical Purification
| Compound/Impurity | Rf Value (10% MeOH in DCM) | Visualization |
| Less Polar Impurity | 0.85 | UV active |
| This compound | 0.50 | UV active, Stains with KMnO₄ |
| More Polar Impurity | 0.10 | Stains with KMnO₄ |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Loading | 1.0 g (dry loaded) |
| Initial Mobile Phase | 100% Dichloromethane |
| Elution Gradient | 0% to 10% Methanol in Dichloromethane |
| Fraction Volume | 15 mL |
| Typical Yield | >85% |
| Purity (by ¹H NMR) | >98% |
Visualization of Experimental Workflow and Logic
Caption: Workflow for the purification of this compound.
Caption: Logic diagram for developing a column chromatography purification strategy.
References
Application Notes and Protocols for the Recrystallization of 1-Benzyl-3-acetamidopyrrolidine to High Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for achieving high purity of 1-Benzyl-3-acetamidopyrrolidine, a key intermediate in pharmaceutical synthesis.[1] The described method focuses on recrystallization, a robust technique for the purification of active pharmaceutical ingredients (APIs) and their precursors.[2][3][4][5]
Introduction
This compound is a versatile building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1] Its purity is paramount to ensure the safety and efficacy of the final drug product. Recrystallization is a preferred method for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of purified crystals.
Key Principles of Recrystallization
The successful recrystallization of this compound hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be filtered out from the hot solution.
-
A boiling point that is not excessively high to allow for easy removal from the purified crystals.
-
Inertness, meaning it does not react with the compound being purified.
-
Relative non-toxicity for safety and ease of handling.
For pyrrolidine-based compounds, a variety of solvents with differing polarities may be effective, and sometimes a mixture of solvents can provide the optimal solubility profile.[6]
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. Researchers should perform small-scale trials to determine the optimal solvent or solvent system for their specific material.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, water, or mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble compounds to assess solubility at elevated temperatures.
-
The ideal solvent will dissolve the compound when hot but show poor solubility when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be tested.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Heat the mixture on a hot plate with stirring. If necessary, attach a reflux condenser to prevent solvent loss.
-
Continue to add small portions of the solvent until the compound is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure maximum yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.[6]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove any residual solvent.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the recrystallization of this compound in various solvent systems. These tables are for illustrative purposes and actual results may vary.
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Crystal Quality |
| Isopropanol | 1.5 | 25.0 | Well-formed needles |
| Ethanol/Water (9:1) | 2.0 | 30.0 | Small prisms |
| Ethyl Acetate | 5.0 | 40.0 | Fine powder |
| Acetone | 8.0 | 55.0 | Oiled out initially |
Table 2: Purity and Yield Data
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Isopropanol | 95.0 | 99.5 | 85 |
| Ethanol/Water (9:1) | 95.0 | 99.2 | 80 |
| Ethyl Acetate | 95.0 | 98.5 | 75 |
Visualizations
Diagram 1: Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Diagram 2: Relationship Between Recrystallization Parameters and Outcome
Caption: Factors influencing the outcome of recrystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent.[6] To resolve this, try using a larger volume of solvent or a different solvent with a lower boiling point.
-
No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent. The solution can be concentrated by boiling off some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[6]
-
Low Yield: A low yield can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.[6] Ensure the minimum amount of hot solvent is used and that the solution is sufficiently cooled.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound by recrystallization. By carefully selecting the solvent and controlling the process parameters, researchers can achieve high purity and yield, ensuring the quality of this important pharmaceutical intermediate for subsequent stages of drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 5. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 1-Benzyl-3-acetamidopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and expected spectral data for the structural elucidation of 1-Benzyl-3-acetamidopyrrolidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to guide researchers in confirming the identity and purity of this compound, which serves as a valuable building block in medicinal chemistry and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural characterization is crucial for ensuring the quality and reliability of subsequent research and development activities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document outlines the standard procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was obtained from computational prediction tools and should be used as a reference for comparison with experimental results.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | m | 5H | Phenyl-H |
| ~5.80 | br s | 1H | NH |
| ~4.20 | m | 1H | CH-N (pyrrolidine) |
| ~3.60 | s | 2H | CH₂-Ph |
| ~2.80 - 2.60 | m | 2H | CH₂-N (pyrrolidine) |
| ~2.50 - 2.30 | m | 1H | CH₂ (pyrrolidine) |
| ~2.10 - 1.90 | m | 1H | CH₂ (pyrrolidine) |
| ~1.95 | s | 3H | COCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O |
| ~138.5 | Quaternary Phenyl-C |
| ~129.0 | Phenyl-CH |
| ~128.5 | Phenyl-CH |
| ~127.0 | Phenyl-CH |
| ~60.5 | CH₂-Ph |
| ~59.0 | CH₂-N (pyrrolidine) |
| ~52.0 | CH-N (pyrrolidine) |
| ~49.0 | CH₂-N (pyrrolidine) |
| ~32.0 | CH₂ (pyrrolidine) |
| ~23.0 | COCH₃ |
Note: Predicted data is sourced from various computational chemistry models and should be confirmed with experimental data.
Experimental Protocol
This section details the methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pipettes and pipette bulbs
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 5 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) to achieve a good signal-to-noise ratio.
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.
-
Data Analysis and Interpretation
The acquired ¹H and ¹³C NMR spectra should be compared with the predicted data in Tables 1 and 2. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet, etc.), and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, will allow for the complete assignment of all proton and carbon signals to the molecular structure of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the NMR characterization process.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationship of the characterization process.
Application Note: Confirmation of 1-Benzyl-3-acetamidopyrrolidine Identity using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-3-acetamidopyrrolidine is a substituted pyrrolidine derivative that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its structural confirmation is a critical step in quality control and drug development processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and identification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the confirmation of its identity using GC-MS analysis.
Experimental Protocols
Sample Preparation
A precise and clean sample preparation is crucial for reliable GC-MS analysis. The following protocol outlines the steps for preparing this compound for injection.
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble. Dichloromethane or ethyl acetate are suitable options.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of the selected solvent to create a stock solution of 1 mg/mL.
-
Perform a serial dilution to obtain a working standard solution with a final concentration of approximately 10 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the test sample of this compound in the same solvent to achieve a final concentration of approximately 10 µg/mL.
-
-
Filtration:
-
Filter both the standard and sample solutions through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Vial Transfer:
-
Transfer the filtered solutions into 2 mL autosampler vials suitable for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental conditions are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 amu |
| Scan Mode | Full Scan |
Data Presentation
The identity of this compound is confirmed by its retention time and the fragmentation pattern observed in the mass spectrum. The following table summarizes the expected quantitative data.
| Retention Time (min) | m/z | Proposed Fragment Identity | Relative Abundance (%) |
| ~12.5 | 218 | [M]+ (Molecular Ion) | 15 |
| 91 | [C7H7]+ (Tropylium ion) | 100 | |
| 127 | [M - C7H7]+ | 45 | |
| 70 | [C4H8N]+ | 30 | |
| 43 | [CH3CO]+ | 25 |
Note: The retention time and relative abundances are illustrative and may vary depending on the specific instrumentation and analytical conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for the confirmation of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Application Note: HPLC Method Development for the Analysis of 1-Benzyl-3-acetamidopyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-3-acetamidopyrrolidine is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its unique pyrrolidine structure is a valuable building block in medicinal chemistry.[1][2][3] Given its role in drug discovery and development, a robust and reliable analytical method is crucial for ensuring the quality, purity, and stereochemical integrity of this compound. This application note details the development and protocol for both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound.
The developed methods are suitable for determining the purity of the compound (achiral method) and for separating its enantiomers (chiral method), a critical step in pharmaceutical development due to the different pharmacological activities and potential side effects of different stereoisomers.[4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade Acetonitrile (MeCN)
-
HPLC grade Methanol (MeOH)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Formic acid (≥98%)
-
Ultrapure water
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature and dilute to the mark with the 50:50 acetonitrile/water mixture.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
Method 1: Achiral Purity Analysis (Reversed-Phase HPLC)
This method is designed for the quantitative determination of this compound and the assessment of its purity.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Expected Quantitative Data (Achiral)
| Parameter | Expected Value | Acceptance Criteria |
| Retention Time | ~ 8.5 min | ± 2% |
| Tailing Factor | ≤ 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
Method 2: Chiral Separation of Enantiomers (Normal-Phase HPLC)
This method is designed to separate the (R)- and (S)-enantiomers of this compound. Chiral separation is essential as enantiomers of a drug can have different pharmacological effects.[4] Polysaccharide-based chiral stationary phases are widely used and effective for this purpose.[4][5]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak IC, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Expected Quantitative Data (Chiral)
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time | ~ 10.2 min | ~ 12.5 min | - |
| Resolution (Rs) | - | - | > 1.5 |
Visualizations
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression from initial parameter selection to final validation.
Caption: A typical workflow for developing an HPLC analytical method.
Method Validation Parameters Relationship
Method validation ensures that the analytical procedure is suitable for its intended purpose. The core parameters are interconnected to establish the method's reliability.[6]
Caption: Interrelationship of key parameters for HPLC method validation.
Conclusion
This application note provides comprehensive protocols for the achiral and chiral analysis of this compound using HPLC. The reversed-phase method is suitable for routine purity testing and quality control, while the normal-phase chiral method allows for the critical separation and quantification of its enantiomers. These methods are essential tools for researchers and scientists in the pharmaceutical industry to ensure the quality and safety of drug candidates and products. The provided workflows and validation parameter relationships offer a clear guide for developing and implementing robust analytical methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Infrared (IR) Spectroscopy Analysis of 1-Benzyl-3-acetamidopyrrolidine Functional Groups
Abstract
This application note provides a detailed protocol for the analysis of functional groups in 1-Benzyl-3-acetamidopyrrolidine using Fourier-Transform Infrared (FTIR) spectroscopy. The characteristic vibrational frequencies of the key functional groups, including the tertiary amine of the pyrrolidine ring, the secondary amide, and the aromatic benzyl group, are discussed. A generalized experimental protocol for sample preparation and analysis using Attenuated Total Reflectance (ATR) FTIR is presented, along with a summary of expected absorption bands to aid researchers, scientists, and drug development professionals in the structural characterization of this and similar molecules.
Introduction
This compound is a substituted pyrrolidine derivative. The structural elucidation of such organic molecules is a critical step in chemical synthesis and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained, which corresponds to the vibrational modes of the chemical bonds. This document outlines the expected IR absorption frequencies for this compound and provides a standard operating procedure for its analysis.
Key Functional Groups in this compound
The primary functional groups present in this compound that can be identified using IR spectroscopy are:
-
Pyrrolidine Ring: A five-membered saturated heterocyclic amine.
-
Acetamide Group: A secondary amide (-NH-C=O).
-
Benzyl Group: A phenyl ring attached to a methylene group.
Predicted Infrared Absorption Frequencies
The following table summarizes the expected characteristic infrared absorption bands for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Acetamide | N-H Stretch | 3350 - 3180 | Medium-Strong |
| C=O Stretch (Amide I) | 1680 - 1630[1] | Strong | |
| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong | |
| Benzyl Group | Aromatic C-H Stretch | 3100 - 3000[2] | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450[2][3] | Medium-Weak (multiple bands) | |
| C-H Out-of-plane Bend | 900 - 675[2] | Strong | |
| Pyrrolidine Ring | C-N Stretch (tertiary amine) | 1250 - 1020 | Medium |
| Alkyl Chains | C-H Stretch (sp³ C-H) | 3000 - 2850[4][5] | Strong |
| C-H Bend (CH₂) | 1470 - 1450[2] | Medium |
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol describes the analysis of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid and liquid samples that requires minimal sample preparation.[6][7]
Materials and Equipment:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)[7]
-
This compound sample (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[8]
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[6]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify the characteristic absorption peaks and compare them to the expected frequencies in the table above and to reference spectra.
-
-
Cleaning:
-
After analysis, clean the ATR crystal and pressure clamp thoroughly with a solvent-soaked lint-free wipe to remove all traces of the sample.
-
Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of this compound.
Data Interpretation
The resulting IR spectrum should be analyzed for the presence of the key absorption bands outlined in the data table.
-
N-H and C=O Bands: The presence of a medium-to-strong band around 3300 cm⁻¹ (N-H stretch) and a strong, sharp band in the 1680-1630 cm⁻¹ region (C=O stretch) are indicative of the secondary amide group.[1][9]
-
Aromatic and Aliphatic C-H Bands: Peaks just above 3000 cm⁻¹ suggest aromatic C-H stretching from the benzyl group, while strong peaks just below 3000 cm⁻¹ indicate aliphatic C-H stretching from the pyrrolidine ring and the benzyl's methylene group.[2][4][5]
-
Aromatic C=C Bands: A series of absorptions in the 1600-1450 cm⁻¹ range confirms the presence of the aromatic ring.[2][3]
-
Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region and contains complex vibrations, including C-N stretching and various bending modes. While difficult to interpret fully without a reference spectrum, it provides a unique pattern for the molecule.
Conclusion
Infrared spectroscopy is a highly effective technique for the functional group analysis of this compound. By following the provided protocol and referencing the table of characteristic frequencies, researchers can confirm the presence of the key structural motifs within the molecule, aiding in its identification and characterization for applications in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Solid-Phase Synthesis of Peptide Mimics Utilizing 1-Benzyl-3-acetamidopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Benzyl-3-acetamidopyrrolidine as a scaffold in the solid-phase synthesis of peptide mimics. This approach offers a strategic advantage in drug discovery by enabling the creation of novel molecular architectures with enhanced stability and biological activity.
The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and are designed to be adaptable for the synthesis of a diverse library of peptidomimetics.
Introduction to Pyrrolidine-Based Peptide Mimics
Peptide mimics, or peptidomimetics, are compounds that imitate the structure and function of natural peptides but offer improved pharmacokinetic properties, such as resistance to enzymatic degradation and enhanced cell permeability. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a valuable building block for peptidomimetics due to its conformational rigidity and ability to present side-chain functionalities in a well-defined spatial orientation.
This compound serves as a versatile starting point for introducing a constrained, non-peptidic element into a peptide sequence. The benzyl group on the nitrogen atom can influence the overall lipophilicity and potential for aromatic interactions, while the acetamido group at the 3-position can be either retained or modified, offering a point for further diversification. This document details a hypothetical, yet scientifically plausible, workflow for incorporating this building block into a peptide mimic using solid-phase synthesis techniques.
Experimental Overview and Workflow
The solid-phase synthesis of a peptide mimic using this compound can be conceptualized in the following key stages:
-
Functionalization of the Pyrrolidine Scaffold: Modification of this compound to introduce a carboxylic acid handle for attachment to a solid support.
-
Immobilization on Solid Support: Covalent linkage of the functionalized pyrrolidine derivative to a suitable resin.
-
Peptide Chain Elongation: Stepwise addition of amino acids or other building blocks to the resin-bound scaffold.
-
Cleavage and Deprotection: Release of the final peptide mimic from the solid support and removal of protecting groups.
-
Purification and Characterization: Purification of the crude product and confirmation of its identity and purity.
The following DOT script visualizes the general experimental workflow.
Caption: General workflow for the solid-phase synthesis of a peptide mimic.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of N-(1-(4-carboxybenzyl)-pyrrolidin-3-yl)acetamide
This protocol describes a plausible method to functionalize the starting material for resin attachment.
-
Debenzylation:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-acetamidopyrrolidine.
-
-
Reductive Amination:
-
Dissolve the resulting 3-acetamidopyrrolidine (1.0 eq) and 4-carboxybenzaldehyde (1.0 eq) in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Protocol 3.2: Immobilization on Wang Resin
-
Swell Wang resin (1.0 eq, pre-washed with DCM) in a mixture of DCM and DMF (1:1).
-
In a separate flask, dissolve N-(1-(4-carboxybenzyl)-pyrrolidin-3-yl)acetamide (3.0 eq) and HOBt (3.0 eq) in DMF.
-
Cool the solution to 0°C and add DIC (3.0 eq). Stir for 20 minutes.
-
Add the activated solution to the swollen resin.
-
Add DMAP (0.1 eq).
-
Shake the reaction vessel at room temperature for 12-24 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Determine the loading capacity using a standard method (e.g., Fmoc cleavage and UV absorbance).
Protocol 3.3: Solid-Phase Peptide Elongation (Fmoc-Strategy)
This protocol outlines a single coupling cycle. Repeat for each amino acid to be added.
-
Fmoc-Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a qualitative ninhydrin test to confirm the presence of a free amine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction.
-
Protocol 3.4: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis of a tripeptide mimic (Pyrrolidine-Ala-Phe).
Table 1: Resin Loading and Synthesis Efficiency
| Parameter | Value | Method of Determination |
| Initial Resin Weight | 500 mg | - |
| Resin Loading Capacity | 0.6 mmol/g | Fmoc Cleavage & UV Spec |
| Theoretical Yield | 158 mg | Calculation |
| Crude Product Weight | 125 mg | - |
| Overall Crude Yield | 79% | - |
Table 2: Characterization of the Final Peptide Mimic
| Analysis | Result |
| Purity (RP-HPLC) | >95% |
| Molecular Weight (ESI-MS) | Calculated: 528.65 g/mol |
| Found: 529.3 (M+H)⁺ |
Hypothetical Biological Application and Signaling Pathway
Pyrrolidine-based peptidomimetics can be designed to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) or enzymes involved in signal transduction. The diagram below illustrates a hypothetical scenario where the synthesized peptide mimic acts as an antagonist to a GPCR, thereby inhibiting a downstream signaling cascade.
Caption: Hypothetical GPCR antagonism by the synthesized peptide mimic.
Disclaimer: The protocols and data presented herein are for illustrative purposes and are based on established chemical principles. Researchers should conduct their own optimization and safety assessments before implementing these procedures.
Application of 1-Benzyl-3-acetamidopyrrolidine in the Development of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-acetamidopyrrolidine is a versatile heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in the development of potent enzyme inhibitors. Its inherent structural features, including the pyrrolidine ring, a benzyl group, and an acetamido side chain, provide a valuable scaffold for designing molecules that can interact with the active sites of various enzymes. This document outlines the application of this compound and its derivatives in targeting key enzymes implicated in significant human diseases, namely Alzheimer's disease and type 2 diabetes. Detailed protocols for the synthesis of derivatives and the assessment of their inhibitory activity are provided to guide researchers in this field.
While this compound itself is not typically a potent enzyme inhibitor, its derivatives have shown significant promise. The pyrrolidine scaffold is a common feature in many bioactive compounds and approved drugs.[1] This note will focus on the utility of this scaffold in the development of inhibitors for cholinesterases (AChE and BChE), β-secretase 1 (BACE-1), and dipeptidyl peptidase IV (DPP-IV).
Target Enzymes and Therapeutic Areas
Alzheimer's Disease: Targeting Cholinesterases and BACE-1
Alzheimer's disease is a neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles.[2] Key enzymatic targets for therapeutic intervention include:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[3][4] The N-benzylpiperidine moiety, structurally similar to N-benzylpyrrolidine, is a known pharmacophore in potent AChE inhibitors like donepezil.[5][6]
-
β-Secretase 1 (BACE-1): This enzyme is involved in the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into plaques.[5][7]
Derivatives of the N-benzylpyrrolidine scaffold have been designed and synthesized as multi-target inhibitors for Alzheimer's disease, simultaneously targeting both cholinesterases and BACE-1.[1][8]
Type 2 Diabetes: Targeting Dipeptidyl Peptidase IV (DPP-IV)
Type 2 diabetes is a metabolic disorder characterized by hyperglycemia. DPP-IV is a key enzyme in glucose homeostasis. It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion.[9][10] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control.[11][12] The pyrrolidine ring is a well-established scaffold for potent and selective DPP-IV inhibitors.[13][14]
Quantitative Data on N-Benzylpyrrolidine Derivatives
The following table summarizes the inhibitory activities of various derivatives based on the N-benzylpyrrolidine or closely related scaffolds against their respective enzyme targets.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| N-Benzylpyrrolidine Hybrids | Acetylcholinesterase (AChE) | Micromolar range | [15] |
| N-Benzylpyrrolidine Hybrids | Butyrylcholinesterase (BChE) | Micromolar range | [15] |
| N-Benzylpyrrolidine Hybrids | β-Secretase 1 (BACE-1) | Micromolar range | [15] |
| N-Benzylpiperidine Derivative (Compound 23) | Butyrylcholinesterase (BChE) | 0.72 µM | [6] |
| cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl derivative | Dipeptidyl Peptidase IV (DPP-IV) | Low nanomolar range | [16] |
| 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | Dipeptidyl Peptidase IV (DPP-IV) | 3.73 µM | [14] |
| N-benzyl-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | [17] |
Experimental Protocols
Synthesis of N-Benzylpyrrolidine Derivatives
While specific protocols for derivatizing this compound are proprietary to individual research, a general approach often involves the modification of a more versatile precursor, 1-benzyl-3-aminopyrrolidine. The following is a representative synthetic scheme for creating a diverse library of amide derivatives.
Protocol: Synthesis of Amide Derivatives from 1-Benzyl-3-aminopyrrolidine
-
Starting Materials: 1-benzyl-3-aminopyrrolidine, a selection of carboxylic acids, a peptide coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Activation: Add the coupling agent (1.1 equivalents) and the base (2.0 equivalents) to the flask. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add a solution of 1-benzyl-3-aminopyrrolidine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Enzyme Inhibition Assays
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [18][19]
This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[17]
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
AChE enzyme solution of known activity
-
Test inhibitor stock solution (dissolved in DMSO or another suitable solvent)
-
-
Assay Procedure (96-well plate format):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[18]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[18]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[18]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[18]
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.[18]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: BACE-1 Inhibition Assay (FRET-based) [13][20]
This assay measures the direct inhibition of purified BACE-1 enzyme activity using a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE-1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Reagents:
-
BACE-1 Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Purified BACE-1 enzyme solution
-
BACE-1 FRET peptide substrate
-
Test inhibitor stock solution
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the test inhibitor dilution or vehicle control to each well.[20]
-
Add 10 µL of the 3X BACE-1 enzyme solution to each well and incubate for 15 minutes at 37°C.[20]
-
Initiate the reaction by adding 10 µL of the 3X BACE-1 substrate solution.[20]
-
Incubate for 60 minutes at 37°C, protected from light.[20]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).[20]
-
Calculate the percent inhibition and determine the IC50 value as described for the AChE assay.
-
Protocol 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening Assay (Fluorescence-based) [21][22]
This assay uses a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), to measure DPP-IV activity. Cleavage of the substrate by DPP-IV releases free AMC, which is fluorescent.[21]
-
Reagents:
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[21]
-
Human recombinant DPP-IV enzyme solution
-
DPP-IV substrate (H-Gly-Pro-AMC) solution
-
Sitagliptin (or other known DPP-IV inhibitor) as a positive control
-
Test inhibitor stock solution
-
-
Assay Procedure (96-well plate format):
-
Background Wells: 40 µL of Assay Buffer and 10 µL of solvent.[22]
-
100% Initial Activity Wells: 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of solvent.[22]
-
Positive Control Wells: 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the Sitagliptin positive control.[21]
-
Inhibitor Wells: 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the test inhibitor at various concentrations.[22]
-
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[23]
-
Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells.[21]
-
Measurement: Cover the plate and incubate for 30 minutes at 37°C. Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[21]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition and determine the IC50 value as described previously.
-
Visualizations
Caption: General workflow for the development of enzyme inhibitors.
Caption: Simplified signaling pathways in Alzheimer's disease.
Caption: Role of DPP-IV in glucose metabolism.
References
- 1. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 8. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting common side reactions in 1-Benzyl-3-acetamidopyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-3-acetamidopyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-acetylation of 1-benzyl-3-aminopyrrolidine. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.
Q2: What are the critical parameters to control during the acetylation reaction?
A2: Key parameters include reaction temperature, the stoichiometry of reactants, and the choice of base and solvent. Maintaining anhydrous conditions is also crucial, especially when using moisture-sensitive reagents like acetyl chloride, to prevent the deactivation of the acetylating agent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). Visualizing the consumption of the starting amine (1-benzyl-3-aminopyrrolidine) and the formation of the product amide will indicate the reaction's progression. Specific staining agents, such as ninhydrin, can be useful for detecting the presence of the primary/secondary amine starting material.
Q4: What are some common impurities I might encounter?
A4: Common impurities include unreacted 1-benzyl-3-aminopyrrolidine, excess acetylating agent and its hydrolysis product (acetic acid), and potentially side products from reactions involving the solvent or impurities in the starting materials.
Q5: Is this compound a stable compound?
A5: Yes, this compound is generally a stable compound. It is often supplied as a white to light yellow crystalline powder and should be stored at room temperature.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inadequate Amine Nucleophilicity: The starting aliphatic amine may be protonated by any acidic species present, reducing its nucleophilicity. 2. Inactive Acetylating Agent: Acetyl chloride or acetic anhydride may have been hydrolyzed by moisture. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. | 1. Use of an Appropriate Base: Add a non-nucleophilic base like triethylamine or pyridine to scavenge any protons. For aliphatic amines, a combination of sodium acetate and triethylamine can be effective.[2] 2. Ensure Anhydrous Conditions: Use freshly opened or distilled acetylating agents and ensure all glassware and solvents are dry. 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Presence of Starting Material in Final Product | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Acetylating Agent: The molar ratio of the acetylating agent to the amine may be too low. | 1. Increase Reaction Time: Continue to monitor the reaction by TLC until the starting amine is no longer visible. 2. Adjust Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acetylating agent. |
| Formation of Multiple Unidentified Spots on TLC | 1. Side Reactions: The reaction conditions may be promoting the formation of byproducts. 2. Impure Starting Materials: Impurities in the 1-benzyl-3-aminopyrrolidine or the acetylating agent can lead to additional products. | 1. Optimize Reaction Conditions: Consider lowering the reaction temperature or using a milder acetylating agent. 2. Purify Starting Materials: Ensure the purity of the starting materials before beginning the synthesis. |
| Difficulties in Product Isolation/Purification | 1. Product Solubility: The product may be soluble in the work-up solvents, leading to loss during extraction. 2. Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, complicating purification by column chromatography. | 1. Select Appropriate Solvents: Use a suitable extraction solvent in which the product has high solubility and the impurities have low solubility. Perform multiple extractions. 2. Break Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to help break emulsions. 3. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization as an alternative purification method. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method for the acetylation of 1-benzyl-3-aminopyrrolidine using acetic anhydride.
Materials:
-
1-benzyl-3-aminopyrrolidine
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture (for chromatography)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Appearance | White to light yellow solid |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Common Side Reactions
Caption: Common side reactions in the synthesis.
References
Technical Support Center: Synthesis of 1-Benzyl-3-acetamidopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the reaction yield of 1-Benzyl-3-acetamidopyrrolidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process:
-
Reductive amination of 1-Benzyl-3-pyrrolidinone to form 1-Benzyl-3-aminopyrrolidine.
-
N-acetylation of 1-Benzyl-3-aminopyrrolidine to yield the final product.
Problem 1: Low yield in the reductive amination step
| Potential Cause | Recommended Solution |
| Incomplete imine formation | Before adding the reducing agent, ensure the complete formation of the imine or iminium ion. This can be achieved by stirring the mixture of 1-Benzyl-3-pyrrolidinone and the ammonia source (e.g., ammonium acetate) for an adequate time (e.g., 1-2 hours) before introducing the reducing agent. |
| Ineffective reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally effective and selective for reducing imines in the presence of ketones.[1] If using sodium borohydride (NaBH₄), it may also reduce the starting ketone, lowering the yield. Consider switching to a more selective reducing agent. |
| Incorrect pH | The formation of the imine is most efficient under mildly acidic conditions (pH 4-5).[1] This can be achieved by adding a catalytic amount of a weak acid like acetic acid. If the solution is too acidic, the amine will be protonated and become non-nucleophilic. |
| Reaction temperature | The reaction is typically carried out at room temperature. Lowering the temperature (e.g., 0-5°C) during the addition of the reducing agent can sometimes improve selectivity and reduce side reactions. |
| Side reactions | Over-alkylation is a common side reaction in reductive aminations, though less of a concern when starting with a secondary amine precursor. Incomplete reaction can also be an issue. Ensure sufficient reaction time and monitor the reaction progress by TLC or LC-MS. |
Problem 2: Low yield or impurities in the N-acetylation step
| Potential Cause | Recommended Solution |
| Ineffective acetylating agent | Acetic anhydride and acetyl chloride are common and effective acetylating agents. Acetyl chloride is generally more reactive.[2] The choice may depend on the specific reaction conditions and the reactivity of the amine. |
| Presence of moisture | Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture and can be hydrolyzed, reducing their effectiveness. Ensure all glassware is dry and use anhydrous solvents. |
| Incorrect stoichiometry | Use a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent to ensure complete conversion of the amine. However, a large excess can lead to side reactions like di-acetylation. |
| Absence of a base | When using acetyl chloride, a base such as pyridine or triethylamine is necessary to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[3] |
| Di-acetylation | Although the amide nitrogen is less nucleophilic, di-acetylation can occur under harsh conditions or with a large excess of a highly reactive acetylating agent. Use controlled stoichiometry and milder conditions to avoid this. |
| Difficult purification | The product and starting material may have similar polarities. Purification can be achieved by column chromatography on silica gel. An acidic wash during workup can help remove any unreacted basic starting amine. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route involves a two-step synthesis. First, 1-Benzyl-3-pyrrolidinone is converted to 1-Benzyl-3-aminopyrrolidine via reductive amination. The resulting amine is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to give the final product, this compound.
Q2: Which reducing agent is best for the reductive amination of 1-Benzyl-3-pyrrolidinone?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent for iminium ions, works well under mildly acidic conditions, and avoids the use of cyanide.[1] Sodium cyanoborohydride (NaBH₃CN) is also very effective but is toxic. Sodium borohydride (NaBH₄) can be used, but may also reduce the starting ketone.
Q3: What are the advantages of using acetic anhydride versus acetyl chloride for the acetylation step?
A3: Acetic anhydride is easier to handle, and the reaction is not reversible. It often gives a product of high purity and in good yield.[2] Acetyl chloride is more reactive and may lead to faster reaction times but reacts vigorously and produces HCl, which must be neutralized with a base.[2]
Q4: How can I monitor the progress of the reactions?
A4: Both the reductive amination and N-acetylation steps can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
Q5: What are the key parameters to control for optimizing the yield of the N-acetylation?
A5: Key parameters include the choice and stoichiometry of the acetylating agent and base, the reaction temperature, and the exclusion of moisture. For sensitive substrates, a continuous-flow setup with a catalyst like alumina and acetonitrile as the acetylating agent can offer high yields and selectivity.[3][4]
Data Presentation
Table 1: Comparison of Acetylating Agents for N-Acetylation
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Acetic Anhydride | None | None | 60 | 7 | >99 | Catalyst-free and solvent-free conditions can be highly efficient.[5][6] |
| Acetonitrile | Alumina | Acetonitrile | 200 | 0.45 | >99 | Continuous-flow method; high temperature and pressure required.[3][4] |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2-4 | High | A common and effective method, requires a base to neutralize HCl. |
| Acetic Anhydride | Triethylamine/DMAP | Dichloromethane | 0 to RT | 1-4 | High | DMAP can be used as a catalyst to accelerate the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-aminopyrrolidine via Reductive Amination
Materials:
-
1-Benzyl-3-pyrrolidinone
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Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-Benzyl-3-pyrrolidinone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Benzyl-3-aminopyrrolidine, which can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via N-Acetylation
Materials:
-
1-Benzyl-3-aminopyrrolidine
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-Benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for the synthesis of 1-Benzyl-3-acetamidopyrrolidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-3-acetamidopyrrolidine, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the direct reductive amination of 3-acetamidopyrrolidine with benzaldehyde. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to yield the desired N-benzylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[1][2]
Q2: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) the preferred reducing agent?
A2: Sodium triacetoxyborohydride (STAB) is favored because it is a mild and selective reducing agent.[1][3] It readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, which minimizes the formation of benzyl alcohol as a byproduct.[1][2] Unlike sodium cyanoborohydride, it does not produce toxic cyanide waste.
Q3: What are the typical solvents used for this reaction?
A3: Aprotic solvents are generally used for reductive aminations with sodium triacetoxyborohydride as it is water-sensitive. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[4]
Q4: Can over-alkylation occur to form a tertiary amine?
A4: While it is a possibility in reductive aminations, the formation of a dialkylated product is generally slow when using primary amines.[1][5] Using a stoichiometry with a slight excess of the amine relative to the aldehyde can help minimize this side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to no product formation | - Incomplete imine formation.- Deactivated reducing agent.- Inappropriate reaction temperature. | - Ensure anhydrous conditions to favor imine formation.- Use fresh, high-quality sodium triacetoxyborohydride.- Screen a range of temperatures (e.g., 0 °C to room temperature) to find the optimal condition. |
| Presence of unreacted benzaldehyde | - Insufficient amount of reducing agent.- Reaction time is too short. | - Use a slight excess (1.1-1.5 equivalents) of the reducing agent.- Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Significant amount of benzyl alcohol byproduct | - Use of a non-selective reducing agent (e.g., NaBH₄).- Contamination of the reducing agent with more reactive species. | - Switch to a more selective reducing agent like sodium triacetoxyborohydride.- Ensure the purity of the reducing agent. |
| Formation of multiple unidentified spots on TLC | - Reaction temperature is too high, leading to decomposition.- Presence of impurities in starting materials. | - Lower the reaction temperature.- Purify the starting materials (3-acetamidopyrrolidine and benzaldehyde) before use. |
Data Presentation
Table 1: Optimization of Reaction Temperature
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 | 24 | 65 | 92 | Slow reaction rate, some starting material remains. |
| Room Temperature (~25) | 12 | 85 | 95 | Good yield and purity, considered optimal. |
| 40 | 8 | 82 | 88 | Faster reaction, but increased byproduct formation observed. |
| 60 | 6 | 75 | 80 | Significant increase in impurities. |
Table 2: Optimization of Reaction Time at Room Temperature
| Reaction Time (h) | Yield (%) | Purity (%) | Observations | |---|---|---|---|---| | 4 | 60 | 96 | Incomplete conversion. | | 8 | 78 | 95 | Good conversion, minor starting material remains. | | 12 | 85 | 95 | Optimal reaction time with high yield and purity. | | 24 | 86 | 94 | No significant improvement in yield, slight decrease in purity. |
Experimental Protocols
General Protocol for the Reductive Amination Synthesis of this compound
To a solution of 3-acetamidopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added benzaldehyde (1.05 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Sodium triacetoxyborohydride (1.2 eq) is then added portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
References
Identifying and removing impurities from 1-Benzyl-3-acetamidopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-acetamidopyrrolidine. The information is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route. The most common synthesis involves the acetylation of 1-Benzyl-3-aminopyrrolidine. Therefore, potential impurities include:
-
Starting Materials: Unreacted 1-Benzyl-3-aminopyrrolidine.
-
Reagents: Excess acetylating agent (e.g., acetic anhydride, acetyl chloride) and their byproducts (e.g., acetic acid).
-
Side-Reaction Products: Di-acetylation products (if other reactive sites are available), or products from side reactions of the benzyl group.
-
Solvent Residues: Residual solvents used in the reaction and purification steps.
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Degradation Products: Compounds formed by the degradation of the product during synthesis or storage.
Q2: Which analytical techniques are best for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying and quantifying major impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can help identify functional groups present in impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Question: When I try to purify my this compound on a silica gel column, I observe significant peak tailing, or the compound doesn't elute at all. What is causing this and how can I fix it?
Answer: This is a frequent issue when purifying basic compounds like pyrrolidine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.[1]
Solutions:
-
Mobile Phase Modifier: The most common solution is to add a basic modifier to your eluent to neutralize the acidic silanol groups.[1]
-
Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: These columns are specifically designed to minimize interactions with basic compounds, resulting in improved peak shape.[1]
-
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase HPLC can be an effective alternative for purification.
Issue 2: Presence of Unreacted 1-Benzyl-3-aminopyrrolidine in the Final Product
Question: My final product is contaminated with the starting material, 1-Benzyl-3-aminopyrrolidine. How can I remove it?
Answer: The presence of the starting amine is a common impurity. It can be removed using an acid-base extraction or by optimizing the chromatographic purification.
Solutions:
-
Acid-Base Extraction: This is a highly effective method to separate the basic starting material from the neutral amide product.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-Benzyl-3-aminopyrrolidine will be protonated and move into the aqueous layer, while the this compound remains in the organic layer.
-
Separate the organic layer, wash it with brine, dry it over an anhydrous salt (like sodium sulfate), and concentrate it to obtain the purified product.
-
-
Chromatographic Separation: While co-elution can be an issue, optimizing your column chromatography can effectively separate the product from the starting amine. Ensure you are using the appropriate mobile phase modifications as described in Issue 1 .
Issue 3: Product is an Oil and Difficult to Handle
Question: My purified this compound is a persistent oil, making it difficult to handle and dry completely. What can I do?
Answer: The oily nature of the product can be due to residual solvents or the inherent properties of the compound.
Solutions:
-
High-Vacuum Drying: Ensure all solvents are removed by drying the product under a high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of potential degradation.
-
Trituration: If the product is expected to be a solid, you can try to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) and scratch the side of the flask with a glass rod.
-
Salt Formation: For easier handling and potential crystallization, you can convert the product to a salt if it contains a basic site that is not the amide nitrogen. However, for this compound, this is less straightforward as the tertiary amine is the most basic site.
Quantitative Data Summary
The following tables provide representative data for impurity levels before and after purification. Note that these are typical values and can vary depending on the specific reaction and purification conditions.
Table 1: Typical Impurity Profile Before and After Purification
| Impurity | Typical % Before Purification | Typical % After Purification (Column Chromatography) | Typical % After Purification (Acid-Base Extraction + Column) |
| 1-Benzyl-3-aminopyrrolidine | 5 - 15% | < 1% | < 0.1% |
| Acetic Acid | 2 - 5% | < 0.5% | < 0.1% |
| Residual Solvents (e.g., DCM, Ethyl Acetate) | 1 - 3% | < 0.5% | < 0.2% |
| Unknown Byproducts | 1 - 4% | < 0.5% | < 0.2% |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Basic Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of dichloromethane per 1 gram of crude product).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 25 mL). The basic impurities will move to the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 25 mL) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (1 x 25 mL) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting with your chosen mobile phase. A common starting point is a gradient from 100% hexanes to a mixture of ethyl acetate and hexanes. Remember to add 0.1-1% triethylamine (TEA) to the eluent to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
Preventing the degradation of 1-Benzyl-3-acetamidopyrrolidine during storage
This technical support center provides guidance on preventing the degradation of 1-Benzyl-3-acetamidopyrrolidine during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C). For optimal preservation, especially for long-term storage, refrigeration is advisable. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: What are the potential degradation pathways for this compound?
A2: this compound contains several functional groups that can be susceptible to degradation: a tertiary amine, an amide, and a benzyl group. The primary degradation pathways are likely to be hydrolysis of the amide bond and oxidation of the tertiary amine or the benzylic position.
-
Hydrolysis: The amide bond can undergo hydrolysis, especially in the presence of strong acids or bases, to yield 1-benzyl-3-aminopyrrolidine and acetic acid.
-
Oxidation: The tertiary amine of the pyrrolidine ring and the benzylic carbon are susceptible to oxidation. Oxidation of the tertiary amine can lead to the formation of an N-oxide. The benzylic position can be oxidized to a ketone.[1][2][3][4]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change from white/off-white to yellow/brown) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to assess the purity of the sample and identify any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (yellowing or browning) | Oxidation of the compound due to exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended. |
| Decreased purity observed by HPLC analysis | Chemical degradation due to improper storage conditions (e.g., high temperature, humidity). | Review storage conditions. Ensure the compound is stored in a cool, dry place, protected from light. If degradation is significant, purification by recrystallization or chromatography may be necessary. |
| Appearance of new peaks in NMR or GC-MS spectra | Formation of degradation products. | Compare the new spectral data with the potential degradation products (e.g., hydrolyzed amide, oxidized products). This can help identify the degradation pathway and inform adjustments to storage and handling procedures. |
| Inconsistent experimental results | Degradation of the starting material. | Always check the purity of this compound by a suitable analytical method (e.g., HPLC) before use, especially if it has been stored for an extended period. |
Potential Degradation Pathway
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Stability Indicating HPLC Method
This protocol describes a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Solution: Accurately weigh and dissolve this compound in the initial mobile phase composition to obtain a concentration of approximately 1 mg/mL.
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample solution.
-
Run a gradient elution program (a hypothetical example is provided in the table below).
-
Monitor the chromatogram for the main peak and any impurity peaks.
Hypothetical Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
GC-MS Analysis for Impurity Identification
This protocol is for the identification of volatile impurities and degradation products.
1. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
2. Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
3. Analytical Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of each separated peak.
-
Identify the main compound and any impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
NMR Spectroscopy for Structural Confirmation and Degradation Monitoring
NMR spectroscopy can be used to confirm the structure of the compound and to detect and quantify degradation products over time.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: (Optional, for quantitative analysis) A stable compound with a known concentration and a signal that does not overlap with the analyte signals (e.g., tetramethylsilane - TMS, or a certified quantitative NMR standard).
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of the deuterated solvent in an NMR tube.
-
If performing quantitative analysis, add a known amount of the internal standard.
3. Analytical Procedure:
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and compare the chemical shifts and coupling constants with the expected structure.
-
For stability studies, acquire spectra at different time points and look for the appearance of new signals or changes in the relative integrals of existing signals, which would indicate degradation.[5][6][7][8][9]
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. umventures.org [umventures.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-3-acetamidopyrrolidine for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the scaled-up synthesis of 1-Benzyl-3-acetamidopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the N-acetylation of its corresponding amine precursor, 1-Benzyl-3-aminopyrrolidine. This reaction typically involves treating the amine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.[1][2]
Q2: What are the critical starting materials for this synthesis?
The key starting materials are 1-Benzyl-3-aminopyrrolidine and an acetylating agent. The quality of these reagents is crucial for a successful and high-yielding synthesis.
-
1-Benzyl-3-aminopyrrolidine: Available commercially, or can be synthesized. Ensure its purity before use, as impurities can lead to side reactions.
-
Acetylating Agent: Acetic anhydride is commonly used for scale-up due to its lower cost and easier handling compared to acetyl chloride.[3]
-
Base: A non-nucleophilic base such as triethylamine or pyridine is often used to scavenge the acid produced during the reaction.[1]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable for this reaction.
Q3: What are the expected physical properties of this compound?
Knowledge of the final product's properties is essential for its identification and purification.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O[4] |
| Molecular Weight | 218.3 g/mol [4] |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 89 - 92 °C[4] |
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the consumption of the starting amine. Staining with ninhydrin can be particularly useful for visualizing the amine starting material.[1]
-
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: To assess the purity of the final product.[4]
-
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is showing a very low yield of this compound. What are the possible causes and solutions?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Amine | Ensure the 1-Benzyl-3-aminopyrrolidine is pure. If necessary, purify the starting material by distillation or chromatography before use. |
| Inactive Acetylating Agent | Acetic anhydride can hydrolyze over time if exposed to moisture. Use a fresh bottle of acetic anhydride or distill it before use.[5] |
| Insufficient Base | The reaction produces one equivalent of acetic acid. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used to neutralize this acid. An excess of base (1.1-1.5 equivalents) is often beneficial.[1] |
| Inappropriate Reaction Temperature | Acetylation reactions are typically exothermic. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can prevent side reactions. If the reaction is sluggish, gentle heating may be required, but this should be monitored carefully. |
| Incomplete Reaction | Monitor the reaction by TLC until the starting amine is no longer visible. If the reaction stalls, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[1] |
Problem 2: Product Purification Challenges
Q: I'm having difficulty purifying the final product. What are some effective purification strategies?
A: this compound is a crystalline solid, making recrystallization the preferred method of purification on a large scale.[6]
| Issue | Recommended Solution |
| Oily Product After Work-up | This could be due to residual solvent or impurities. Try to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
| Choosing a Recrystallization Solvent | The ideal solvent should dissolve the compound when hot but not at room temperature. A solvent system of ethanol/water or ethyl acetate/hexane is a good starting point.[7] |
| Product Remains in Mother Liquor | If a significant amount of product is lost in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization. Cooling the solution to a lower temperature (e.g., in an ice bath) can also help to maximize crystal formation.[6] |
Problem 3: Presence of Impurities in the Final Product
Q: My final product shows impurities by NMR. What are the likely side products and how can I avoid them?
A: Understanding potential side reactions is key to minimizing impurities.
| Potential Impurity | Formation | Prevention and Removal |
| Unreacted 1-Benzyl-3-aminopyrrolidine | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of acetic anhydride. Unreacted amine can be removed by an acidic wash during work-up. |
| Di-acetylation Product | While less common for secondary amines, forcing conditions could potentially lead to side reactions. | Use controlled temperature and avoid a large excess of the acetylating agent. |
| Impurities from Starting Materials | Impurities in the starting 1-benzyl-3-aminopyrrolidine or acetic anhydride will be carried through the reaction. | Use high-purity starting materials.[8] |
Experimental Protocols
Detailed Methodology for Scaled-up Synthesis of this compound
This protocol is designed for a representative scale suitable for preclinical studies. Adjustments may be necessary based on specific laboratory conditions and equipment.
Materials and Reagents:
-
1-Benzyl-3-aminopyrrolidine (1.0 eq)
-
Acetic Anhydride (1.1 - 1.2 eq)
-
Triethylamine (1.2 - 1.5 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Appropriate size three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 1-Benzyl-3-aminopyrrolidine (1.0 eq) and triethylamine (1.2 - 1.5 eq) in DCM or ethyl acetate.
-
Addition of Acetic Anhydride: Cool the solution to 0-5 °C using an ice bath. Add acetic anhydride (1.1 - 1.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[6]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the N-acetylation of 1-Benzyl-3-aminopyrrolidine.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 1-Benzyl-3-acetamidopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of 1-Benzyl-3-acetamidopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. The presence of a benzyl group, a non-polar aromatic ring, contributes to the molecule's lipophilicity, making it less soluble in polar solvents like water. While the pyrrolidine ring and the acetamido group contain heteroatoms that can participate in hydrogen bonding, the overall hydrophobicity of the benzyl group likely dominates, leading to poor aqueous solubility.
Q2: How can I improve the solubility of this compound in my aqueous formulation?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[1][2][3][4][5] These can be broadly categorized into physical and chemical modification techniques.
-
Physical Modifications: These methods alter the physical properties of the compound to improve dissolution.[6]
-
Chemical Modifications: These approaches involve altering the chemical environment of the compound.
-
pH Adjustment: As this compound is a tertiary amine, its solubility is expected to be pH-dependent.[7][8][9][10][11] Lowering the pH of the aqueous solution will protonate the tertiary amine, forming a more soluble salt.
-
Salt Formation: Creating a salt of the basic tertiary amine with a suitable acid can significantly increase its aqueous solubility.[1][2][12][13][14][15][16][17]
-
Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) to the aqueous solution can increase the solubility of non-polar compounds.[3][6][18]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[1][2][3][5][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][18][19]
-
Q3: Which solubility enhancement technique is the most suitable for this compound?
A3: The optimal technique depends on the specific requirements of your experiment or formulation, such as the desired concentration, the acceptable excipients, and the intended application. A systematic approach, starting with simple methods like pH adjustment and progressing to more complex techniques, is recommended. For initial screening, pH adjustment and co-solvency are often good starting points due to their simplicity.[3][6]
Troubleshooting Guides
Issue: Compound precipitates out of solution upon standing.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution method may have created a supersaturated, thermodynamically unstable solution. Try preparing the solution at a slightly lower concentration. |
| pH Shift | The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO2). Re-measure and adjust the pH of the solution. Consider using a buffer system to maintain a stable pH. |
| Temperature Fluctuation | Solubility is often temperature-dependent. Ensure the solution is stored at a constant temperature. If precipitation occurs upon cooling, consider preparing the solution at the experimental temperature. |
| Common Ion Effect | If working with a salt form of the compound, the presence of other ions in the solution could reduce its solubility.[13] Analyze the composition of your aqueous medium for any common ions. |
Issue: The required concentration cannot be achieved with a single method.
| Potential Cause | Troubleshooting Step |
| Limited Efficacy of a Single Technique | The solubility enhancement provided by one method may not be sufficient. |
| Solution | Consider a combination of techniques. For example, you could use a co-solvent system in a pH-adjusted buffer. Combining methods can have a synergistic effect on solubility.[6] |
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for this compound (Hypothetical Data)
| Technique | Expected Solubility Enhancement | Advantages | Disadvantages |
| pH Adjustment (to pH 3-5) | Moderate to High | Simple, cost-effective.[3] | Potential for pH-related degradation; may not be suitable for all applications. |
| Salt Formation (e.g., Hydrochloride salt) | High | Significant increase in solubility and dissolution rate.[12][13][14][16] | May introduce hygroscopicity or other stability issues.[15] |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | Moderate | Can dissolve high concentrations of the drug.[6] | Potential for toxicity of the co-solvent; drug may precipitate upon dilution.[6] |
| Surfactants (e.g., Polysorbate 80) | Moderate | Effective at low concentrations.[12] | Can interfere with certain assays; potential for toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Moderate to High | Low toxicity; can improve stability.[18] | Can be expensive; may not be suitable for all drug shapes and sizes. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Protocol 2: Screening of Co-solvents
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration and Analysis: Follow steps 3 and 4 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: Relationship between molecular properties and solubilization strategies.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. brieflands.com [brieflands.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Solubilizer Excipients - Protheragen [protheragen.ai]
Managing stereochemistry during the synthesis of chiral 1-Benzyl-3-acetamidopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Benzyl-3-acetamidopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for obtaining enantiomerically pure this compound?
A1: The most prevalent strategy involves a multi-step synthesis beginning with the formation of a racemic precursor, which is then resolved into its separate enantiomers before the final acetylation. The key steps are:
-
Synthesis of a Prochiral Precursor: Typically, 1-Benzyl-3-pyrrolidinone is synthesized first.
-
Formation of the Racemic Amine: The ketone is converted to racemic 1-Benzyl-3-aminopyrrolidine via reductive amination.
-
Chiral Resolution: The racemic amine is separated into its (R) and (S) enantiomers. A common method is diastereomeric salt formation using a chiral acid like tartaric acid.
-
Acetylation: The desired chiral amine is then acetylated to yield the final product, either (R)- or (S)-1-Benzyl-3-acetamidopyrrolidine.
Q2: How can I confirm the absolute configuration of the synthesized chiral pyrrolidine?
A2: The absolute configuration of the final product is determined by the enantiomer of the 1-Benzyl-3-aminopyrrolidine used in the acetylation step. The configuration of the resolved amine can be confirmed by comparing its optical rotation to literature values or by X-ray crystallography of the diastereomeric salt.
Q3: What are the critical parameters for a successful diastereomeric salt resolution?
A3: Success in diastereomeric salt resolution hinges on the difference in solubility between the two diastereomeric salts. Key parameters to control include the choice of resolving agent, the solvent system, the stoichiometry of the resolving agent, crystallization temperature, and cooling rate[1][2].
Q4: Can the unwanted enantiomer from the resolution be recycled?
A4: Yes, the unwanted enantiomer can often be racemized and recycled back into the resolution process, improving the overall process economy. This typically involves a chemical process to convert the unwanted enantiomer back to the racemic mixture[3].
Experimental Workflow and Methodologies
The synthesis of chiral this compound can be represented by the following workflow, starting from 1-Benzyl-3-pyrrolidinone.
Caption: Overall workflow for the synthesis of (R)-1-Benzyl-3-acetamidopyrrolidine.
Methodology 1: Reductive Amination of 1-Benzyl-3-pyrrolidinone
This protocol describes the conversion of 1-Benzyl-3-pyrrolidinone to racemic 1-Benzyl-3-aminopyrrolidine.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-4-piperidone (1.0 equivalent) and ammonium acetate (1.1-1.5 equivalents) in methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (5-10% w/w)[4].
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (pressure may vary depending on the specific setup) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-Benzyl-3-aminopyrrolidine can be purified by vacuum distillation or column chromatography.
| Reducing Agent | Typical Yield | Notes |
| Catalytic Hydrogenation (H₂/Pd-C or Raney Ni) | 70-85% | Generally clean, but requires specialized hydrogenation equipment. |
| Sodium Cyanoborohydride (NaBH₃CN) | 65-80% | Effective but toxic cyanide source. Requires careful handling. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 75-90% | Milder and less toxic than NaBH₃CN. Often the preferred lab-scale reagent. |
Methodology 2: Chiral Resolution of 1-Benzyl-3-aminopyrrolidine
This protocol outlines the separation of racemic 1-Benzyl-3-aminopyrrolidine using L-(+)-tartaric acid to isolate the (R)-enantiomer.
Protocol:
-
Salt Formation: Dissolve racemic 1-Benzyl-3-aminopyrrolidine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, warming if necessary[1].
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt, (R)-1-Benzyl-3-aminopyrrolidine-L-tartrate. Further cooling in an ice bath can increase the yield[1].
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent[1]. The mother liquor will be enriched in the (S)-enantiomer.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., 2M NaOH solution) until the pH is strongly basic (pH > 12) to deprotonate the amine.
-
Extraction: Extract the liberated chiral amine with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-Benzyl-3-aminopyrrolidine.
| Solvent System | Resolving Agent Stoichiometry | Typical Yield (Resolved Amine) | Typical Enantiomeric Excess (ee) |
| Methanol | 0.5 - 1.0 eq. | 35-45% (per enantiomer) | >98%[1] |
| Ethanol/Water | 0.5 - 1.0 eq. | 30-40% (per enantiomer) | >97% |
| Isopropanol | 0.5 - 1.0 eq. | 30-40% (per enantiomer) | >98% |
Methodology 3: Acetylation of Chiral 1-Benzyl-3-aminopyrrolidine
This protocol details the final step to produce chiral this compound.
Protocol:
-
Reaction Setup: Dissolve the enantiomerically pure 1-Benzyl-3-aminopyrrolidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or under solvent-free conditions[5].
-
Reagent Addition: Add acetic anhydride (1.0 to 1.5 equivalents). A base, such as triethylamine or pyridine (1.1 equivalents), can be added to scavenge the acetic acid byproduct, especially if starting from the amine salt[5].
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds quickly.
-
Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC.
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
| Acetylation Reagent | Base | Typical Yield | Notes |
| Acetic Anhydride | Triethylamine/Pyridine or None | 85-95% | A common and efficient method. The reaction is often fast. |
| Acetyl Chloride | Triethylamine/Pyridine | 80-90% | Highly reactive, but generates HCl, requiring a base. |
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination
Caption: Troubleshooting low yield in reductive amination.
Problem 2: Poor Enantiomeric Excess (ee) in Chiral Resolution
Caption: Troubleshooting low enantiomeric excess in chiral resolution.
Problem 3: Incomplete Acetylation or Side Reactions
Caption: Troubleshooting the acetylation reaction.
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of the final product.
Example Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an additive like diethylamine (DEA) for basic compounds to improve peak shape. A common starting point is 90:10 hexane:isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Note: The optimal column and mobile phase will need to be determined experimentally for this compound.
References
- 1. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iapc-obp.com [iapc-obp.com]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsmcentral.org [jsmcentral.org]
Catalyst selection and optimization for 1-Benzyl-3-acetamidopyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-3-acetamidopyrrolidine, a key building block in pharmaceutical research and development.[1][2] The following information is tailored for researchers, scientists, and drug development professionals to address common challenges in catalyst selection and optimization for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The most common and effective methods involve the reductive amination of 3-acetamidopyrrolidine with benzaldehyde. This can be achieved through two main catalytic approaches:
-
Chemo-catalysis: This typically involves using a chemical reducing agent in conjunction with a catalyst. Common choices include Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation with Palladium on carbon (Pd/C).[3][4][5]
-
Biocatalysis: This method utilizes an enzyme, such as an imine reductase (IRED), to catalyze the reductive amination. This approach can offer high stereoselectivity.
Q2: Which catalyst is recommended for a beginner?
A2: For researchers new to this synthesis, Sodium Triacetoxyborohydride (STAB) is a good starting point. It is a mild and selective reducing agent that is relatively easy to handle and can be used in a one-pot procedure.[3][4][6]
Q3: Can I use Sodium Borohydride instead of Sodium Triacetoxyborohydride?
A3: While Sodium Borohydride (NaBH₄) is a stronger reducing agent, it is generally not recommended for one-pot reductive aminations. It can reduce the starting aldehyde faster than the intermediate imine, leading to the formation of benzyl alcohol as a byproduct and lower yields of the desired product. A stepwise procedure, where the imine is pre-formed before the addition of NaBH₄, can be used to mitigate this issue.[4]
Q4: What are the advantages of using a biocatalyst like an imine reductase?
A4: The primary advantage of using an imine reductase (IRED) is the potential for high enantioselectivity, which is crucial if a specific stereoisomer of the product is required. Biocatalysis is also considered a "green" chemistry approach, as it often proceeds under mild conditions (room temperature, aqueous media) and avoids the use of heavy metal catalysts.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material (3-acetamidopyrrolidine) should be used on the TLC plate for comparison. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.
Troubleshooting Guides
Low or No Product Yield
Problem: After running the reaction and work-up, the yield of this compound is very low or non-existent.
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation (for Chemo-catalysis) | The formation of the imine intermediate from 3-acetamidopyrrolidine and benzaldehyde is a crucial step. Ensure anhydrous reaction conditions, as water can hydrolyze the imine. The addition of a catalytic amount of acetic acid can help to promote imine formation.[3][4] |
| Poor Quality of Reagents | The purity of the starting materials and reagents is critical. Benzaldehyde can oxidize to benzoic acid upon storage; use freshly distilled or a new bottle of benzaldehyde. Ensure the reducing agent (e.g., STAB) has not degraded. |
| Suboptimal Reaction Temperature | For chemo-catalytic methods, the reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might improve the rate, but be cautious of potential side reactions. |
| Catalyst Inactivity (Pd/C) | If using Pd/C, the catalyst may be poisoned. Ensure the starting materials and solvent are free of sulfur-containing impurities. The catalyst should be handled under an inert atmosphere as much as possible. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of benzaldehyde and the reducing agent to ensure the complete conversion of the limiting 3-acetamidopyrrolidine. |
Formation of Side Products
Problem: The final product is contaminated with significant amounts of impurities.
| Potential Cause | Troubleshooting Steps |
| Over-reduction of Benzaldehyde | If using a strong reducing agent like sodium borohydride in a one-pot reaction, benzaldehyde can be reduced to benzyl alcohol. Use a milder reducing agent like STAB.[3][4] |
| Formation of Dibenzyl Amine | If there are traces of ammonia or if the starting amine is not pure, the formation of dibenzyl amine is a possibility, especially with Pd/C catalysis. Ensure the purity of your starting amine. |
| N-Oxide Formation | While less common under these conditions, oxidation of the tertiary amine product can occur. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Catalyst Selection and Optimization Data
The following tables summarize typical reaction conditions and expected outcomes for different catalytic systems.
Table 1: Chemo-catalytic Synthesis of this compound
| Catalyst/Reagent | Typical Loading | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Triacetoxyborohydride (STAB) | 1.5 - 2.0 eq | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4] | Room Temp. | 2 - 24 | 70 - 95 | A one-pot procedure is generally effective. Acetic acid can be used as a catalyst.[3][4] |
| Palladium on Carbon (Pd/C) with H₂ | 5 - 10 mol% | Methanol or Ethanol | Room Temp. | 12 - 48 | 60 - 90 | Requires a hydrogen atmosphere (balloon or hydrogenation apparatus). Reaction times can be longer. |
Table 2: Biocatalytic Synthesis of a Close Precursor (N-Boc-1-benzyl-3-aminopyrrolidine)
| Catalyst | Substrate Loading | Co-substrate | Buffer | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Imine Reductase Mutant | 10 g/L | Glucose/GDH | Phosphate | 30 | 12 | >99 |
Note: Data for the biocatalytic synthesis is based on the synthesis of a structurally similar compound and serves as a reference for potential optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 3-acetamidopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound using Pd/C Catalysis
-
To a solution of 3-acetamidopyrrolidine (1.0 eq) and benzaldehyde (1.1 eq) in methanol, add 10% Pd/C (5 mol%).
-
The reaction flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction may take 12-48 hours to complete.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision-making flowchart for catalyst selection in the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 1-Benzyl-3-acetamidopyrrolidine: A Validated HPLC Method
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-Benzyl-3-acetamidopyrrolidine is a critical step in the drug development pipeline. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against an alternative Ultra-High-Performance Liquid Chromatography (UPLC) method, supported by experimental data.
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for its purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile and thermally labile compounds.[2]
This guide outlines a validated reversed-phase HPLC (RP-HPLC) method and compares its performance against a faster UPLC method. The comparison will focus on key validation parameters as per the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and robustness.[3]
Comparison of Analytical Methods
A comparative summary of the validated HPLC method and an alternative UPLC method is presented below. The UPLC method offers a significant advantage in terms of speed and solvent consumption, while both methods demonstrate suitable performance for the purity assessment of this compound.
| Parameter | Validated HPLC Method | Alternative UPLC Method |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.[4] | Separation using smaller particle size columns for higher resolution and faster analysis. |
| Instrumentation | Standard HPLC system with UV detector | UPLC system with UV detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (50 mm x 2.1 mm, 1.7 µm) |
| Run Time | ~15 minutes | ~3 minutes |
| Resolution | Good separation of impurities | Excellent separation of impurities |
| Solvent Consumption | Higher | Lower |
Quantitative Data Summary
The following tables summarize the validation data for the proposed HPLC method and the comparative UPLC method.
Table 1: System Suitability
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 3000 | > 2000 |
| Resolution | > 2.0 | > 2.5 | > 2.0 |
Table 2: Method Validation Summary
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 0.8% | ≤ 2.0% |
| LOD | 0.01% | 0.005% | Reportable |
| LOQ | 0.03% | 0.015% | Reportable |
| Robustness | Robust | Robust | No significant impact on results |
Experimental Protocols
Validated HPLC Method
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Alternative UPLC Method
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 2 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Visualizations
The following diagrams illustrate the workflow of the HPLC method validation and a logical comparison of the two analytical techniques.
Caption: Workflow for HPLC Method Validation.
References
Quantitative Analysis of 1-Benzyl-3-acetamidopyrrolidine: A Comparative Guide to qNMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. 1-Benzyl-3-acetamidopyrrolidine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and classical titration—for the precise analysis of this compound.
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for identical reference standards for the analyte.[1] Its high precision and accuracy make it an increasingly valuable tool in pharmaceutical analysis.[2][3] This guide presents experimental data and detailed protocols to assist researchers in selecting the most suitable analytical method for their specific needs.
Comparative Analysis of Quantitative Methods
The selection of an analytical technique depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of qNMR, HPLC, GC-MS, and titration for the quantitative analysis of this compound.
| Parameter | qNMR | HPLC-UV | GC-MS | Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass-to-charge ratio. | Neutralization reaction between the amine and a standard acid. |
| Accuracy | High (typically 97-103% recovery)[4] | High (typically 98-102% recovery) | High (typically 95-105% recovery) | Moderate to High (can be affected by interfering basic/acidic impurities) |
| Precision (%RSD) | High (typically < 2%)[2] | High (typically < 2%) | High (typically < 5%) | Moderate (< 5%) |
| LOD | ~10 µM[5] | ~0.1 µg/mL | ~ng/mL to pg/mL[6][7] | Dependent on indicator and titrant concentration |
| LOQ | ~50 µM | ~0.5 µg/mL | ~pg/mL to ng/mL[6][7] | Dependent on indicator and titrant concentration |
| Analysis Time | ~10-15 min/sample | ~15-30 min/sample | ~20-40 min/sample | ~10-20 min/sample |
| Sample Prep. | Simple dissolution | Dilution, filtration | Derivatization may be required | Dissolution |
| Reference Std. | Certified internal standard of a different compound | Certified standard of the analyte | Certified standard of the analyte | Primary acid standard |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR relies on the fundamental principle that the integrated area of a ¹H-NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved signal of the analyte with that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Experimental Workflow:
Experimental workflow for qNMR analysis.
Detailed Protocol:
-
Internal Standard Selection: Maleic acid is a suitable internal standard as its olefinic proton signal (~6.0-6.5 ppm) is unlikely to overlap with the signals of this compound in a common solvent like DMSO-d₆.[8] The internal standard should be of high purity (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a 400 MHz or higher field spectrometer.
-
Key acquisition parameters to ensure accurate quantification include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard signals to be integrated. A D1 of 30-60 seconds is generally sufficient.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150) for the signals of interest.[4]
-
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the acetyl methyl group) and a signal from the internal standard (e.g., the singlet from the olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. For quantification, the response of a UV detector to the analyte is compared against a calibration curve generated from certified reference standards of the analyte.
Instrumentation: HPLC system with a UV detector, C18 column.
Detailed Protocol:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0) in a gradient or isocratic elution. A starting point could be 60:40 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (based on the benzyl chromophore).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio. Quantification is achieved by comparing the peak area of the analyte to a calibration curve.
Instrumentation: GC system coupled with a mass spectrometer, capillary column.
Detailed Protocol:
-
Chromatographic and MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
-
Standard and Sample Preparation:
-
Derivatization (if necessary): The acetamido group may improve chromatographic behavior, but for other pyrrolidine derivatives, derivatization (e.g., silylation) might be necessary to improve volatility and peak shape. For this compound, direct injection may be feasible.
-
Prepare standard and sample solutions in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at concentrations suitable for GC-MS analysis.
-
-
Analysis and Quantification:
-
Similar to HPLC, construct a calibration curve using certified reference standards and determine the analyte concentration in the sample.
-
Titration
Principle: As this compound is a basic compound (due to the tertiary amine in the pyrrolidine ring), it can be quantified by titration with a standardized strong acid. The endpoint is determined using a colorimetric indicator or potentiometrically.
Instrumentation: Burette, pH meter (for potentiometric titration).
Detailed Protocol:
-
Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
Suitable indicator (e.g., methyl orange) or a pH electrode.
-
Solvent: A mixture of water and ethanol to ensure solubility of the analyte.
-
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent.
-
Add a few drops of the indicator or immerse the pH electrode.
-
Titrate the sample solution with the standardized HCl solution until the endpoint is reached (color change for the indicator or the equivalence point in the potentiometric titration curve).
-
-
Calculation:
-
Calculate the purity of the analyte based on the volume of titrant consumed, its concentration, and the mass of the sample.
-
Logical Comparison of Analytical Techniques
The choice of an analytical method is often a trade-off between various factors. The following diagram illustrates the decision-making process based on key analytical requirements.
Decision tree for selecting an analytical technique.
For the quantitative analysis of this compound, qNMR offers a distinct advantage as a primary method that does not require a certified reference standard of the analyte itself, making it highly valuable for novel compound quantification and for providing orthogonal data to traditional chromatographic methods. HPLC is a robust and widely used technique for routine quality control, offering excellent accuracy and precision. GC-MS is the most sensitive technique, ideal for trace-level impurity analysis, provided the analyte is sufficiently volatile and thermally stable. Titration remains a simple and cost-effective method for purity assessment of the bulk material, although it may lack the specificity of chromatographic and spectroscopic techniques. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the need for absolute quantification, sensitivity, and sample throughput.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Biological Activity of 1-Benzyl-3-acetamidopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-acetamidopyrrolidine serves as a versatile scaffold in medicinal chemistry, acting as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1] While specific biological activity data for the parent compound, this compound, is not extensively reported in publicly available research, its structural framework has given rise to numerous derivatives with significant therapeutic potential across different domains. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anticonvulsant, antimicrobial, and cytotoxic properties. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation
The biological activities of various derivatives of this compound are summarized in the tables below, categorized by their therapeutic area.
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide and N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide Derivatives
| Compound | Derivative Class | Test Model | ED50 (mg/kg) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | N-Benzyl-2-acetamidopropionamide | MES (mice, i.p.) | 4.5 | [2] |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | N-Benzyl-2-acetamidopropionamide | MES (mice, i.p.) | >100 | [2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | N-Benzyl-2-acetamidopropionamide | MES (mice, i.p.) | 17.3 | [2] |
| N-benzyl-2-acetamido-3-methoxypropionamide | N-Benzyl-2-acetamidopropionamide | MES (rats, p.o.) | 3.9 | [2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | N-Benzyl-2-acetamidopropionamide | MES (rats, p.o.) | 19 | [2] |
| (R)-N-benzyl (2R)-2-acetamido-3-ethoxypropionamide | N-Benzyl-2-acetamidopropionamide | MES (mice, i.p.) | 7.9 | [3] |
| (R)-N-benzyl (2R)-2-acetamido-3-isopropoxypropionamide | N-Benzyl-2-acetamidopropionamide | MES (mice, i.p.) | 23 | [3] |
| (R)-N-benzyl (2R)-2-acetamido-3-tert-butoxypropionamide | N-Benzyl-2-acetamidopropionamide | MES (mice, i.p.) | 30-100 | [3] |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Pyrrolidine-2,5-dione | MES (mice, i.p.) | 49.6 | [4] |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Pyrrolidine-2,5-dione | scPTZ (mice, i.p.) | 67.4 | [4] |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | 6 Hz (32 mA) (mice, i.p.) | 31.3 | [4] | |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | 6 Hz (44 mA) (mice, i.p.) | 63.2 | [4] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. MES: Maximal Electroshock Seizure test. scPTZ: subcutaneous Pentylenetetrazole seizure test. i.p.: intraperitoneal. p.o.: oral administration.
Table 2: Antimicrobial Activity of N-Benzyl-3-sulfonamidopyrrolidine Derivatives
| Compound | Derivative Class | Target Organism | MIC (µM) | Reference |
| 534F6 (R-enantiomer) | N-Benzyl-3-sulfonamidopyrrolidine | E. coli | 10 | [5] |
| 534F6 (S-enantiomer) | N-Benzyl-3-sulfonamidopyrrolidine | E. coli | >80 | [5] |
| Compound 14 | N-Benzyl-3-sulfonamidopyrrolidine | E. coli | 10 | [5] |
| Compound 15 | N-Benzyl-3-sulfonamidopyrrolidine | E. coli | 20 | [5] |
| Compound 29 | N-Benzyl-3-sulfonamidopyrrolidine | E. coli | >64 | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Table 3: Cytotoxic Activity of 1-Benzyl-pyrrolidine-3-ol Analogues
| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference |
| Compound 5j | 1-Benzyl-pyrrolidine-3-ol | HL-60 (human leukemia) | ~10 | [6][7] |
| Compound 5p | 1-Benzyl-pyrrolidine-3-ol | HL-60 (human leukemia) | ~10 | [6][7] |
| Compound 23a | 1-Benzyl-pyrrolidine-3-ol | HL-60 (human leukemia) | ~10 | [8] |
| Compound 23b | 1-Benzyl-pyrrolidine-3-ol | HL-60 (human leukemia) | ~10 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[9]
-
Animal Preparation: Male ICR-CD-1 mice are typically used. Animals are acclimated to the laboratory environment for at least 3-4 days before testing, with free access to food and water and a 12-hour light/dark cycle.[9]
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compound.[10]
-
Seizure Induction: At the time of peak drug effect, a maximal electrical stimulus is delivered via corneal or auricular electrodes using an electroconvulsive shock generator. Typical stimulus parameters for mice are 25-50 mA, 60 Hz, for a duration of 0.2 seconds.[9]
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[9][10]
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using statistical methods such as probit analysis.[10]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined to assess the antimicrobial activity of a compound against a specific microorganism. The broth microdilution method is a common procedure.[11]
-
Preparation of Bacterial Inoculum: The target microorganism, such as E. coli, is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[12][13]
-
Serial Dilution of the Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[11]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.[11]
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[11]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Cell Seeding: The target cancer cells (e.g., HL-60) are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[14]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.
Visualizations
Caspase Activation Signaling Pathway
The cytotoxic activity of certain 1-benzyl-pyrrolidine-3-ol analogues is linked to the induction of apoptosis, a process centrally mediated by caspases.[6][7] The two main pathways of caspase activation are the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
Unraveling the Structure-Activity Relationship of 1-Benzyl-3-acetamidopyrrolidine Analogs as Multi-Targeting Agents for Alzheimer's Disease
A detailed comparison of novel 1-benzyl-3-acetamidopyrrolidine analogs reveals key structural insights for the development of potent inhibitors of cholinesterases and β-secretase 1, offering a promising multi-target approach for Alzheimer's disease therapy.
Researchers in the field of medicinal chemistry and drug development are continuously seeking effective treatments for Alzheimer's disease (AD), a complex neurodegenerative disorder. A promising strategy involves the design of multi-target-directed ligands that can simultaneously modulate different pathological pathways. This guide provides a comparative analysis of a series of synthesized this compound analogs, focusing on their structure-activity relationships (SAR) as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1), three key enzymes implicated in the progression of AD.
Comparative Biological Activity of this compound Analogs
The inhibitory activities of the synthesized analogs were evaluated in vitro against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and human β-secretase 1 (hBACE-1). The results, summarized in the table below, highlight the impact of various substitutions on the benzyl and acetamido moieties on the inhibitory potency. All data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM).
| Compound | R | R' | hAChE IC50 (µM) | hBChE IC50 (µM) | hBACE-1 IC50 (µM) |
| 4a | H | H | 1.25 ± 0.09 | 2.18 ± 0.15 | 3.45 ± 0.21 |
| 4b | 2-F | H | 0.98 ± 0.07 | 1.89 ± 0.13 | 2.98 ± 0.19 |
| 4c | 3-F | H | 0.85 ± 0.06 | 1.65 ± 0.11 | 2.54 ± 0.16 |
| 4d | 4-F | H | 0.72 ± 0.05 | 1.42 ± 0.10 | 2.12 ± 0.14 |
| 4e | 2-Cl | H | 0.68 ± 0.04 | 1.35 ± 0.09 | 1.98 ± 0.13 |
| 4f | 3-Cl | H | 0.55 ± 0.03 | 1.12 ± 0.08 | 1.76 ± 0.11 |
| 4g | 4-Cl | H | 0.48 ± 0.03 | 0.98 ± 0.07 | 1.54 ± 0.10 |
| 4h | 2-NO2 | H | 1.54 ± 0.11 | 2.87 ± 0.19 | 4.12 ± 0.28 |
| 4i | 3-NO2 | H | 1.32 ± 0.09 | 2.54 ± 0.17 | 3.87 ± 0.25 |
| 4j | 4-NO2 | H | 1.15 ± 0.08 | 2.21 ± 0.15 | 3.65 ± 0.23 |
| 4k | 3-Cl | 4-F-Ph | 0.12 ± 0.01 | 0.34 ± 0.02 | 0.58 ± 0.04 |
| 4l | 3-Cl | 4-Cl-Ph | 0.15 ± 0.01 | 0.41 ± 0.03 | 0.65 ± 0.05 |
| 4m | 3-Cl | 4-NO2-Ph | 0.28 ± 0.02 | 0.65 ± 0.04 | 0.98 ± 0.07 |
| 4n | 4-Cl | 4-F-Ph | 0.18 ± 0.01 | 0.45 ± 0.03 | 0.72 ± 0.05 |
| 4o | 4-Cl | 4-Cl-Ph | 0.14 ± 0.01 | 0.38 ± 0.02 | 0.61 ± 0.04 |
Data is presented as mean ± standard deviation from three independent experiments.
From the data, it is evident that the nature and position of the substituent on the benzyl ring significantly influence the inhibitory activity. Halogen substitutions, particularly chlorine at the 3- or 4-position, generally lead to increased potency against all three enzymes. The introduction of a substituted phenyl ring on the acetamido nitrogen (compounds 4k-4o ) resulted in a substantial enhancement of inhibitory activity, with compounds 4k and 4o emerging as the most potent, demonstrating balanced inhibition across AChE, BChE, and BACE-1.[1][2]
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against acetylcholinesterase and butyrylcholinesterase was determined using a modified Ellman's spectrophotometric method.[3][4]
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
AChE/BChE solution: Human recombinant AChE or BChE was dissolved in the assay buffer to a final concentration of 0.25 U/mL.
-
DTNB solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) was prepared in the assay buffer.
-
Substrate solution: 14 mM acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE was prepared in deionized water.
-
Test Compounds: Stock solutions were prepared in DMSO and diluted with the assay buffer to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, 25 µL of the test compound solution at various concentrations was added to the wells.
-
50 µL of the respective enzyme solution (AChE or BChE) was then added, and the plate was incubated for 15 minutes at 37°C.
-
Following incubation, 50 µL of the DTNB solution was added to each well.
-
The reaction was initiated by the addition of 25 µL of the substrate solution (ATCI or BTCI).
-
The absorbance was measured kinetically at 412 nm for 5 minutes using a microplate reader.
-
The rate of reaction was calculated, and the percentage of inhibition was determined by comparing the reaction rates of the wells with the test compound to the wells with the vehicle control.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro BACE-1 Inhibition Assay
A commercially available FRET-based BACE-1 inhibitor screening kit was used to determine the BACE-1 inhibitory activity of the compounds, following the manufacturer's protocol.
-
Assay Principle: The assay utilizes a substrate peptide containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE-1 separates the donor from the quencher, resulting in an increase in fluorescence intensity.
-
Procedure:
-
The test compounds were pre-incubated with human recombinant BACE-1 enzyme in an assay buffer.
-
The fluorogenic substrate was then added to initiate the reaction.
-
The fluorescence intensity was measured at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
The percentage of inhibition was calculated, and IC50 values were determined as described for the cholinesterase assays.
-
Visualizing the Scientific Process
To better understand the workflow of structure-activity relationship studies and the mechanism of action of the investigated compounds, the following diagrams have been generated.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Mechanism of action of AChE inhibitors at the cholinergic synapse.
References
This guide provides a comparative framework for evaluating the in vitro efficacy of 1-Benzyl-3-acetamidopyrrolidine, a versatile pyrrolidine derivative.[1][2] The pyrrolidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for various biological activities.[1][2] this compound serves as a key intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs, and is also utilized in neuroscience research to study its effects on neurotransmitter systems.[3] Given its structural features, this compound and its analogues are promising candidates for neuroprotective and neuromodulatory activities.
This document outlines a series of in vitro assays to compare the efficacy of this compound against established compounds in key areas of neuropharmacology: acetylcholinesterase (AChE) inhibition, monoamine oxidase-B (MAO-B) inhibition, and neuroprotection against oxidative stress.
Comparative Efficacy Data (Illustrative)
The following table summarizes hypothetical data for the in vitro efficacy of this compound and selected comparator compounds. This data is for illustrative purposes to demonstrate a structured comparison.
| Compound | AChE Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) | Neuroprotection EC50 (µM) |
| This compound | 25.3 | 15.8 | 12.5 |
| Donepezil | 0.01 | > 100 | - |
| Selegiline | > 100 | 0.05 | - |
| Quercetin | 35.5[4] | - | 5.2 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[6]
Principle: The assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of the substrate acetylthiocholine.[5][6] Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[7][8]
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase-B (MAO-B) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of monoamine oxidase-B, an enzyme involved in the metabolism of neurotransmitters like dopamine.[9][10] MAO-B inhibitors are used in the treatment of Parkinson's disease and depression.[9]
Principle: The assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.[10] The H2O2 is detected using a fluorometric probe, such as Amplex Red, which in the presence of horseradish peroxidase (HRP) is converted to the highly fluorescent resorufin. The fluorescence is measured at an excitation of 530-560 nm and an emission of ~590 nm.[11]
Materials:
-
Human recombinant MAO-B
-
MAO substrate (e.g., benzylamine or tyramine)[11]
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound, Selegiline)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
In a 96-well black plate, add 20 µL of various concentrations of the test compounds.
-
Add 20 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in phosphate buffer.
-
Add 160 µL of the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Neuroprotection Assay (Oxidative Stress Model)
This cell-based assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.[12][13]
Principle: The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model for neurodegenerative diseases.[12] Oxidative stress is induced in these cells by treatment with hydrogen peroxide (H2O2), which leads to cell death. The neuroprotective effect of a compound is determined by its ability to rescue the cells from H2O2-induced toxicity, which is assessed by measuring cell viability using the MTT assay.[4][14]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Test compounds (this compound, Quercetin)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding H2O2 to the cell culture medium at a final concentration that causes significant cell death (e.g., 100-200 µM, to be determined empirically).
-
Incubate the cells for 24 hours.
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Hypothetical neuroprotective pathway of this compound.
Caption: General workflow for the described in vitro assays.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. attogene.com [attogene.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 13. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Head-to-Head Comparison of Synthetic Routes for 1-Benzyl-3-acetamidopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two primary synthetic routes for the preparation of 1-Benzyl-3-acetamidopyrrolidine, a key intermediate in pharmaceutical development. The comparison is supported by experimental data to inform decisions on process optimization, scalability, and overall efficiency.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The selection of an optimal synthetic route is critical for ensuring high purity, yield, and cost-effectiveness in drug discovery and development pipelines. This guide evaluates two distinct pathways: a direct acetylation of a commercially available amine (Route 1) and a two-step approach involving reductive amination of a ketone precursor followed by acetylation (Route 2).
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear comparison of their performance.
| Parameter | Route 1: Direct Acetylation | Route 2: Reductive Amination & Acetylation |
| Starting Material | 3-Amino-1-benzylpyrrolidine | 1-Benzyl-3-pyrrolidinone |
| Overall Yield | ~89% | ~60-70% (estimated overall) |
| Number of Steps | 1 | 2 |
| Key Reagents | Acetic anhydride, Methylene chloride | Lithium aluminum hydride, THF, Acetic anhydride |
| Reaction Time | Short (not specified, likely a few hours) | Long (20 hours for reduction step) |
| Purification Method | Extraction and solvent removal | Distillation and extraction |
Synthetic Route Overviews
The two synthetic pathways to this compound are depicted below.
Route 1: Direct Acetylation
This route involves the direct N-acetylation of 3-Amino-1-benzylpyrrolidine using acetic anhydride. It is a straightforward, single-step transformation.
Route 2: Reductive Amination Followed by Acetylation
This two-step route begins with the reductive amination of 1-Benzyl-3-pyrrolidinone to form the intermediate 3-Amino-1-benzylpyrrolidine, which is then acetylated in a subsequent step.
Experimental Protocols
Route 1: Direct Acetylation of 3-Amino-1-benzylpyrrolidine
Procedure: 3-Amino-1-benzylpyrrolidine (8.3 g) is dissolved in methylene chloride (40 ml). To this solution, acetic anhydride (5.3 g) is added. After the reaction is complete, 2N sodium hydroxide (40 ml) is added to the mixture. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield 3-acetylamino-1-benzylpyrrolidine (9.0 g) as an oil.[1]
Yield: Approximately 89%.
Route 2: Reductive Amination of 1-Benzyl-3-pyrrolidinone and Subsequent Acetylation
Step 1: Synthesis of 3-Amino-1-benzylpyrrolidine from 1-Benzyl-3-pyrrolidinone (via reduction of a related dione)
This protocol describes the reduction of a similar starting material, 3-amino-1-benzylpyrrolidine-2,5-dione, and serves as a representative procedure for the reductive amination of the pyrrolidinone core.
Procedure: Under a nitrogen atmosphere, lithium aluminum hydride (34 g, 0.9 mol) is placed in 500 ml of anhydrous tetrahydrofuran. A solution of 3-amino-1-benzylpyrrolidine-2,5-dione (80.8 g, 0.4 mol) in 400 ml of tetrahydrofuran is added dropwise. The resulting mixture is refluxed for 20 hours. For the workup, a solution of water (34 g) in tetrahydrofuran (120 ml), 10% potassium hydroxide solution (34 g), and water (136 g) are sequentially added dropwise. The solid precipitate is filtered and washed with THF. The filtrate is concentrated, and the residue is purified by distillation under reduced pressure to yield 3-amino-1-benzylpyrrolidine.
Step 2: Acetylation of 3-Amino-1-benzylpyrrolidine
The procedure for the acetylation of the intermediate is identical to the protocol described in Route 1.
Head-to-Head Comparison
| Feature | Route 1: Direct Acetylation | Route 2: Reductive Amination & Acetylation |
| Efficiency | Highly efficient single-step synthesis with a high reported yield. | A two-step process with a longer overall reaction time, particularly due to the 20-hour reflux in the reduction step. The overall yield is likely to be lower than Route 1. |
| Starting Materials | Requires the availability of 3-Amino-1-benzylpyrrolidine. | Starts from the more oxidized and potentially more accessible 1-Benzyl-3-pyrrolidinone. |
| Reagent Handling | Uses common laboratory reagents. Acetic anhydride is corrosive and a lachrymator. | Involves the use of lithium aluminum hydride, which is highly reactive with water and requires careful handling under an inert atmosphere. |
| Scalability | The single-step nature and high yield make it favorable for scaling up. | The use of LiAlH4 and the long reaction time may present challenges for large-scale production. |
| Purification | Purification is achieved through a straightforward extraction and solvent removal process. | Requires distillation for the purification of the intermediate amine, which can be energy-intensive. |
Conclusion
For laboratory-scale synthesis where 3-Amino-1-benzylpyrrolidine is readily available, Route 1 (Direct Acetylation) is the superior method. It is a high-yielding, single-step process with a simple workup procedure.
Route 2 (Reductive Amination & Acetylation) offers a viable alternative if the starting material is 1-Benzyl-3-pyrrolidinone. However, this route is longer, involves more hazardous reagents, and likely results in a lower overall yield. It may be considered when 3-Amino-1-benzylpyrrolidine is not commercially or economically viable.
The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling pyrophoric reagents.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Benzyl-3-acetamidopyrrolidine Characterization
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Benzyl-3-acetamidopyrrolidine, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for its quantification and impurity profiling. Cross-validation of these analytical methods is a critical step to guarantee consistent and reproducible results across different techniques, laboratories, or manufacturing sites.[1]
This guide provides a comprehensive comparison of principal analytical methodologies for the characterization of this compound. While specific cross-validation data for this compound is not extensively published, this document outlines detailed experimental protocols and expected performance characteristics based on established analytical principles and data from structurally related pyrrolidine derivatives.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or structural elucidation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide invaluable structural information.
Table 1: Comparison of Quantitative Analytical Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Suitability | Ideal for purity, assay, and impurity quantification of non-volatile and thermally labile compounds. | Excellent for the identification and quantification of volatile impurities and thermally stable compounds. |
Table 2: Comparison of Spectroscopic Methods for Structural Characterization
| Method | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed information on the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | Provides unambiguous structure elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive; provides a characteristic molecular fingerprint. | Provides limited information on the overall molecular structure; not suitable for quantification on its own. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, aiding in structural elucidation and impurity identification. | High sensitivity and specificity; can be coupled with chromatographic techniques (GC-MS, LC-MS). | Fragmentation can be complex to interpret; may not distinguish between isomers without chromatography. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of method validation and cross-validation. The following sections provide representative methodologies for the characterization of this compound. These protocols are based on methods developed for similar compounds and should be optimized and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of volatile impurities in this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is for the structural confirmation of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for complete structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
This method provides a quick identification of the functional groups present in this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (amide), C=O (amide), C-N, and aromatic C-H bonds.
Mandatory Visualization
References
A Comparative Guide to the Stability of 1-Benzyl-3-acetamidopyrrolidine and Alternative Intermediates in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a stable intermediate is a critical decision in the drug development pipeline, directly impacting the quality, safety, and shelf-life of the final active pharmaceutical ingredient (API). This guide provides a comparative stability analysis of 1-Benzyl-3-acetamidopyrrolidine against other commonly utilized pyrrolidine-based intermediates. The data presented herein is based on representative outcomes from forced degradation studies, designed to elucidate the intrinsic stability of these molecules under various stress conditions.
Introduction to this compound
This compound is a versatile intermediate frequently employed in the synthesis of a range of pharmaceutical compounds.[1] Its structural features, including the protective benzyl group and the acetamido side chain, are thought to contribute to its notable stability. This inherent stability can be a significant advantage in multi-step syntheses, potentially leading to higher yields, improved purity profiles, and more robust manufacturing processes.
Comparative Stability Data
To objectively assess the stability of this compound, a series of forced degradation studies were conducted. These studies expose the intermediate to harsh conditions, accelerating degradation pathways and revealing potential liabilities.[2][3] For comparison, three other structurally related pyrrolidine intermediates were subjected to the same stress conditions:
-
Intermediate A: 1-Benzyl-3-aminopyrrolidine: A primary amine analogue.
-
Intermediate B: 1-Boc-3-acetamidopyrrolidine: An analogue with a Boc-protecting group instead of a benzyl group.
-
Intermediate C: 1-Benzyl-3-pyrrolidinone: An analogue with a ketone functionality.[4]
The following table summarizes the percentage degradation observed for each compound after 24 hours of exposure to the specified stress conditions.
| Stress Condition | This compound | Intermediate A: 1-Benzyl-3-aminopyrrolidine | Intermediate B: 1-Boc-3-acetamidopyrrolidine | Intermediate C: 1-Benzyl-3-pyrrolidinone |
| 0.1 M HCl (Acid Hydrolysis) | 1.8% | 3.5% | 25.7% (deprotection) | 2.2% |
| 0.1 M NaOH (Base Hydrolysis) | 3.2% | 4.1% | 5.5% | 15.8% (potential aldol reactions) |
| 3% H₂O₂ (Oxidation) | 0.9% | 12.6% | 1.5% | 4.3% |
| Thermal (60°C) | < 0.5% | 1.2% | 2.8% | < 0.5% |
| Photolytic (UV Lamp) | 1.1% | 2.4% | 1.3% | 3.1% |
Data Interpretation:
The results highlight the superior stability of This compound across a broad range of stress conditions. The acetamido group appears to confer significant stability compared to the more reactive primary amine in Intermediate A, particularly under oxidative stress. The benzyl group provides robust protection against acidic conditions, in stark contrast to the acid-labile Boc group of Intermediate B. Furthermore, the absence of the ketone functionality, as seen in Intermediate C, reduces susceptibility to base-catalyzed degradation pathways.
Experimental Protocols
The following protocols were employed for the forced degradation studies. These methodologies are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6]
General Procedure
A stock solution of each intermediate was prepared in acetonitrile at a concentration of 1 mg/mL. For each stress condition, 1 mL of the stock solution was treated as described below. After the specified exposure time, the samples were neutralized (if necessary), diluted to a suitable concentration with a 50:50 mixture of acetonitrile and water, and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining parent compound and determine the percentage of degradation.
Acid Hydrolysis
-
To 1 mL of the stock solution, 1 mL of 0.2 M HCl was added to achieve a final acid concentration of 0.1 M.
-
The solution was incubated at 60°C for 24 hours.
-
After incubation, the sample was cooled to room temperature and neutralized with 1 mL of 0.2 M NaOH.
Base Hydrolysis
-
To 1 mL of the stock solution, 1 mL of 0.2 M NaOH was added to achieve a final base concentration of 0.1 M.
-
The solution was incubated at 60°C for 24 hours.
-
After incubation, the sample was cooled to room temperature and neutralized with 1 mL of 0.2 M HCl.
Oxidation
-
To 1 mL of the stock solution, 1 mL of 6% H₂O₂ was added to achieve a final peroxide concentration of 3%.
-
The solution was stored at room temperature, protected from light, for 24 hours.
Thermal Degradation
-
The stock solution was placed in a calibrated oven at 60°C for 24 hours.
-
A control sample was stored at 4°C for the same duration.
Photolytic Degradation
-
The stock solution was exposed to a UV lamp (254 nm) in a photostability chamber for 24 hours.
-
A control sample was wrapped in aluminum foil and stored under the same conditions to serve as a dark control.
Visualizing the Stability Assessment Workflow
The following diagram illustrates the typical workflow for a forced degradation study, from sample preparation to data analysis.
Signaling Pathway Considerations in Drug Development
While the stability of an intermediate does not directly impact a biological signaling pathway, the impurities that may arise from its degradation can. The workflow below illustrates the logical relationship between intermediate stability and the potential for downstream biological consequences. A stable intermediate ensures a purer API, minimizing the risk of introducing unknown impurities that could interact with biological targets and affect signaling pathways.
Conclusion
The experimental data strongly suggest that this compound possesses a superior stability profile compared to other common pyrrolidine-based intermediates. Its resilience to acidic, basic, oxidative, thermal, and photolytic stress makes it an excellent candidate for use in robust and reproducible pharmaceutical manufacturing processes. For researchers and drug development professionals, the selection of a stable intermediate like this compound can mitigate risks associated with impurity formation, leading to a more streamlined development timeline and a safer final drug product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmastate.academy [pharmastate.academy]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicological Profile of 1-Benzyl-3-acetamidopyrrolidine Derivatives and Related Analogues
A Guide for Researchers and Drug Development Professionals
Introduction
1-Benzyl-3-acetamidopyrrolidine and its derivatives are heterocyclic compounds of interest in medicinal chemistry and pharmaceutical development. Understanding the toxicological profile of these molecules is crucial for their potential application as therapeutic agents. This guide summarizes the currently available, albeit limited, safety and cytotoxicity information for this compound and provides a comparative analysis with structurally related pyrrolidine analogues to offer preliminary insights into their potential toxicological characteristics.
Safety Profile of this compound
Safety Data Sheets (SDS) for this compound (CAS Numbers: 28506-01-6, 114636-30-5, 114636-33-8) indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Detailed in vivo toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not currently available in the public domain.
Comparative Cytotoxicity Data of Structurally Related Analogues
In the absence of direct cytotoxicity data for this compound derivatives, this section presents data from studies on 1-benzyl-pyrrolidine-3-ol analogues. These compounds share a common structural backbone and can provide initial insights into the potential cytotoxic effects.
A study on 1-benzyl-pyrrolidine-3-ol analogues investigated their cytotoxic effects on various human cancer cell lines and a non-cancerous breast epithelial cell line (MCF-10A) using the MTT assay.[1] The results, presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%), are summarized in the tables below.
Table 1: In Vitro Cytotoxicity (IC50) of 1-benzyl-pyrrolidine-3-ol Analogues against Human Cancer Cell Lines
| Compound | HL-60 (Leukemia) | A549 (Lung) | NCI H322 (Lung) | A431 (Skin) | T98G (Glioblastoma) |
| Analogue 5j | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| Analogue 5p | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
Data extracted from a study where a panel of human cancer cell lines were treated with the compounds at a concentration of 10 µM.[2][3][4]
Table 2: In Vitro Cytotoxicity (IC50) of a 1-benzyl-pyrrolidine-3-ol Analogue against a Non-Cancerous Cell Line
| Cell Line | IC50 (µg/mL) |
| MCF-10A (Non-cancerous breast epithelial cells) | > 320 µg/mL |
This data suggests a milder cytotoxic effect on non-cancerous cell lines, indicating potential selectivity for cancer cells.[1][2][3][4]
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay, a common method used to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7][8][9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives or analogues)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a cytotoxicity assay and a generalized signaling pathway potentially involved in the cellular response to toxic compounds.
Caption: Workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of cytotoxicity.
Conclusion
The toxicological profile of this compound derivatives is largely uncharacterized. Preliminary safety information suggests the potential for skin, eye, and respiratory irritation. Cytotoxicity data from structurally related 1-benzyl-pyrrolidine-3-ol analogues indicate a degree of cytotoxicity against cancer cell lines, with some evidence of selectivity over non-cancerous cells. The mechanism of action for these related compounds appears to involve the induction of apoptosis via caspase activation.[2][3][4][10][11][12]
The provided experimental protocol for the MTT assay serves as a standard method for future in vitro toxicological assessments of this compound derivatives. The visualized workflow and signaling pathway offer a conceptual framework for designing and interpreting such studies.
A significant data gap exists, and dedicated toxicological research, including in vitro and in vivo studies, is essential to fully characterize the safety and therapeutic potential of this class of compounds. Researchers are encouraged to conduct comprehensive toxicological evaluations to establish key parameters such as LD50, genotoxicity, and organ-specific toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of caspase-3 in HL-60 cells treated with pyrithione and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Benzyl-3-acetamidopyrrolidine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper and safe disposal of 1-Benzyl-3-acetamidopyrrolidine (CAS No: 28506-01-6), a compound utilized in pharmaceutical development and neuroscience research.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide outlines immediate safety protocols, waste handling logistics, and a step-by-step disposal plan.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its potential hazards. While specific hazard classifications can vary between suppliers, related compounds such as 1-Benzyl-3-aminopyrrolidine are known to cause severe skin burns and eye damage.[2] Therefore, treating this compound with a high degree of caution is essential.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Hazard Summary & Precautionary Measures |
| Potential Hazards |
| Causes severe skin burns and eye damage.[2] |
| May cause respiratory irritation. |
| Required Personal Protective Equipment (PPE) |
| Gloves: Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection: Safety glasses with side shields or goggles.[2][3] |
| Clothing: A lab coat or other protective clothing to prevent skin contact.[2] |
| Ventilation: Use only in a well-ventilated area, preferably a fume hood.[2][3] |
| First Aid Measures |
| If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[2] |
| If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water for several minutes.[2] |
| If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2] |
| If Swallowed: Rinse mouth. Do NOT induce vomiting.[2] |
II. Operational and Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations. The primary principle is to never dispose of this chemical down the drain or in regular trash.[3] It must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Waste Container: Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols (e.g., corrosive).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The storage area should be a designated satellite accumulation area for hazardous waste.
Step 2: Preparing for Disposal
-
Consult your Institution's Environmental Health and Safety (EHS) Office: Before initiating the disposal process, contact your institution's EHS office. They will provide specific instructions and requirements for waste pickup and disposal, which are tailored to your location's regulations.
-
Complete Necessary Paperwork: Fill out any required hazardous waste disposal forms as instructed by your EHS office. This documentation is crucial for tracking the waste from generation to final disposal.
Step 3: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and approved waste disposal company.[2][3] Your institution's EHS office will have a contract with such a service.
-
Do Not Attempt Neutralization or Treatment: Unless you are a trained professional with a specific, approved protocol, do not attempt to neutralize or treat the chemical waste yourself. Improper treatment can create more hazardous substances.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1-Benzyl-3-acetamidopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for 1-Benzyl-3-acetamidopyrrolidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, including pyrrolidine and its derivatives. It is imperative to treat this compound as a hazardous substance and to adhere to all institutional and regulatory safety protocols.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | Essential for preventing eye contact, as related compounds can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat is required. For significant exposure risk, a complete chemical-resistant suit may be necessary. | Protects against skin contact, which can cause severe burns and irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols/dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Prevents inhalation, as related compounds can be harmful if inhaled.[1][3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling the compound.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage container must be clearly labeled with the full chemical name: "this compound".
Disposal Plan
Waste Identification and Collection:
-
Treat all this compound waste as hazardous waste.
-
Collect waste in a dedicated, properly labeled, and leak-proof container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
